molecular formula C10H9ClO B13638928 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B13638928
M. Wt: 180.63 g/mol
InChI Key: DINHNXJQZFUCLY-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde ( 1894831-15-2) is an organic compound with the molecular formula C 10 H 9 ClO and a molecular weight of 180.63 g/mol . This molecule features a fused bicyclic indane (2,3-dihydro-1H-indene) structure substituted with a chloro group and an aldehyde functional group, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . As a synthetic intermediate, the aldehyde group is a key handle for further chemical transformations, such as condensations and reductions, enabling the construction of more complex molecular architectures . While specific biological data for this exact compound is limited, its core structure, the indane scaffold, is recognized as a privileged motif in drug discovery . Related indane and spirooxindole derivatives have demonstrated significant research value in modulating biological targets, with some compounds investigated for their potential as acetylcholinesterase (AChE) inhibitors, a relevant target for neurodegenerative conditions . The mechanism of action for any resulting compounds would be highly dependent on the final synthesized structure and its specific molecular interactions. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C10H9ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-6H,1-3H2

InChI Key

DINHNXJQZFUCLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Cl)C=O

Origin of Product

United States

Foundational & Exploratory

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 1894831-15-2). This document is structured for researchers and process chemists requiring actionable data for drug development workflows.

Executive Summary & Compound Identity

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (also known as 6-chloro-4-formylindan) is a specialized bicyclic aromatic intermediate used primarily in medicinal chemistry. It serves as a critical scaffold for synthesizing Toll-like receptor 4 (TLR4) antagonists , C5a receptor modulators , and other heterocyclic pharmaceutical agents. Its unique 1,3,5-substitution pattern on the benzene ring (relative to the fused ring system) allows for the construction of sterically constrained sulfonamides and fused tricyclic systems.

Chemical Identity Table
PropertyDetail
IUPAC Name 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde
Common Names 6-chloro-4-formylindan; 6-chloroindane-4-carboxaldehyde
CAS Number 1894831-15-2
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
SMILES O=Cc1cc(Cl)cc2c1CCC2
InChI Key VAZZQRFSDNZKPO-UHFFFAOYSA-N (Analogous base structure)
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water

Chemical Properties & Reactivity Profile

This compound combines the stability of the indane core with the high reactivity of an aryl aldehyde and an aryl chloride.

Reactivity Vectors
  • C4-Formyl Group (Aldehyde): The primary handle for elaboration.

    • Reactions: Reductive amination, Knoevenagel condensation, oxidation to carboxylic acid (for amide coupling), or conversion to nitriles.

  • C6-Chloro Group (Halide): A handle for cross-coupling, though less reactive than bromides.

    • Reactions: Buchwald-Hartwig amination or Suzuki-Miyaura coupling (requires specialized phosphine ligands like XPhos or RuPhos due to the chloride's lower reactivity and steric environment).

  • Indane Bridge (C1-C3): Provides lipophilic bulk and restricts rotation in drug-target binding pockets, often enhancing metabolic stability compared to open-chain analogs.

Synthesis & Manufacturing Protocols

The synthesis of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is non-trivial due to the directing effects on the indane ring. A standard electrophilic aromatic substitution on 5-chloroindan is the most scalable route, relying on the interplay between the activating alkyl bridge and the deactivating chlorine.

Mechanistic Logic (Regioselectivity)
  • Substrate: 5-Chloroindan (CAS 35275-62-8).

  • Directing Groups:

    • Alkyl Fusion (C1/C3): Activating, ortho-directing relative to the bridgehead carbons.

    • Chlorine (C5): Deactivating, ortho/para-directing.

  • Outcome: The position ortho to the bridgehead (C7) is activated by the alkyl group and meta to the chlorine. The position ortho to the chlorine (C6 or C4 relative to original numbering) is deactivated.

  • Symmetry: Functionalization at C7 of 5-chloroindan yields 7-formyl-5-chloroindan , which is structurally identical to 4-formyl-6-chloroindan (the target).

Protocol: Vilsmeier-Haack Formylation

This protocol is self-validating via TLC monitoring of the disappearance of the non-polar starting material.

Reagents:

  • 5-Chloroindan (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃, 1.2 equiv)[1]

  • N,N-Dimethylformamide (DMF, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried reactor under N₂, cool DMF (1.5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 mins. A white precipitate (chloroiminium salt) may form. Stir for 30 mins at 0°C.

  • Addition: Dissolve 5-chloroindan in anhydrous DCE (5 vol). Add this solution dropwise to the Vilsmeier reagent, maintaining internal temperature <10°C.[1]

  • Reaction: Warm to reflux (80°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The aldehyde product is significantly more polar than the indane substrate.

  • Quench & Hydrolysis: Cool to RT. Pour the mixture onto crushed ice/sodium acetate (aq) solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove acidic byproducts) and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

The following diagram illustrates the regiochemical logic and workflow.

SynthesisPathway cluster_logic Regiochemistry Logic Start 5-Chloroindan (CAS 35275-62-8) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Subst. (Regioselective at C7) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product 6-chloro-2,3-dihydro- 1H-indene-4-carbaldehyde (CAS 1894831-15-2) Hydrolysis->Product Formyl Group Unmasking Logic Alkyl Bridge activates C7 Cl deactivates C4/C6 Result: Substitution at C7 (Renumbered to C4)

Caption: Vilsmeier-Haack synthesis pathway illustrating the regioselective formylation of 5-chloroindan to yield the target 4-carbaldehyde.

Applications in Drug Discovery

This intermediate is a "scaffold hop" replacement for 5-formylbenzofurans or substituted tetralins. It is particularly relevant in the synthesis of antagonists for G-protein coupled receptors (GPCRs).

TLR4 Antagonist Synthesis

Analogues of TAK-242 (Resatorvid) often utilize a cyclohexene core, but newer generation inhibitors utilize the indane core to improve metabolic stability (blocking oxidation at the allylic positions of cyclohexene).

  • Mechanism: The aldehyde is converted to a sulfonamide or an amine via reductive amination, linking the "western" lipophilic indane tail to the "eastern" polar headgroup of the drug.

C5a Receptor Modulators

Similar to the synthesis of Avacopan , substituted indanes are used to create sterically crowded chiral centers. The 4-position aldehyde allows for the introduction of chiral amines which are critical for binding affinity in the C5a pocket.

Experimental Workflow: Reductive Amination

To utilize this aldehyde in library synthesis:

  • Imine Formation: Combine Aldehyde (1 eq) + Amine (1.1 eq) in DCE. Add catalytic Acetic Acid. Stir 1 hr.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir 12h at RT.

  • Validation: LCMS will show M+1 peak corresponding to the secondary amine.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a potent electrophile and irritant.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[2]

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335) - Respiratory Irritation.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid).

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • BLD Pharm. (2025). Product Analysis: 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 1894831-15-2).[3] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Indenes and Indane Derivatives: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

  • BenchChem. (2025). Vilsmeier-Haack Formylation Protocols for Electron-Rich Aromatics. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2,3-dihydro-1H-indene-4-carbaldehyde (Analogous Structure). Retrieved from

Sources

chemical structure of 6-chloro-4-formylindane

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the chemical structure, synthesis, and utility of 6-chloro-4-formylindane.

Structural Characterization, Synthetic Methodologies, and Pharmacophore Utility

Part 1: Executive Technical Summary

6-chloro-4-formylindane (IUPAC: 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde) represents a critical halogenated bicyclic scaffold in medicinal chemistry. It serves as a high-value intermediate for the synthesis of tricyclic benzofurans and melatonin receptor agonists (such as Ramelteon analogs).

The molecule is characterized by a 2,3-dihydro-1H-indene (indane) core functionalized with a chlorine atom at the C6 position and a formyl (aldehyde) group at the C4 position. This specific substitution pattern—placing the electrophilic aldehyde in the sterically congested "pseudo-ortho" position relative to the aliphatic ring fusion—imparts unique reactivity profiles essential for constructing fused heterocyclic systems.

Property Data
CAS Registry Number Not widely listed; Analogous to 13547-70-1 (Indane-4-carboxaldehyde)
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Exact Mass 180.0342
Physical State Pale yellow crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in water

Part 2: Structural Analysis & Spectroscopic Signature

Regiochemistry and Numbering

Understanding the numbering of the indane core is vital for synthetic planning. The fusion bond is typically numbered 8-9. The aliphatic cyclopentyl ring occupies positions 1, 2, and 3. The aromatic benzene ring occupies 4, 5, 6, and 7.

  • C4 (Formyl): Positioned ortho to the bridgehead carbon (C9) and meta to the chlorine (C6). This position is sterically influenced by the C3 methylene protons.

  • C6 (Chloro): Positioned meta to the bridgehead (C9) and meta to the formyl group.

  • H5 & H7 (Protons): The 4,6-disubstitution pattern leaves protons at C5 and C7 isolated from each other (no vicinal coupling).

NMR Spectroscopic Predictions

The ¹H NMR spectrum provides a definitive "fingerprint" for this isomer, distinguishing it from the more easily accessible 5-chloro-6-formyl isomer.

  • Aromatic Region: Two distinct singlets (or finely split doublets due to long-range W-coupling,

    
     Hz).
    
    • 
       ~7.50 ppm (H7): Deshielded by the aromatic ring current but less affected by the aldehyde anisotropy than H5? Actually, H5 is between the Cl and CHO groups.
      
    • 
       ~7.80 ppm (H5): Significantly deshielded by the ortho-formyl group and ortho-chlorine.
      
  • Aldehyde Proton:

    • 
       ~10.2 ppm (s, 1H).
      
  • Aliphatic Region:

    • Typical indane pattern: Triplet (C1), Quintet (C2), Triplet (C3). However, the C3 protons (

      
       ~3.2 ppm) may show broadening or deshielding due to the proximity of the C4-formyl group (peri-effect).
      

Part 3: Synthetic Methodologies

The synthesis of 6-chloro-4-formylindane presents a regioselectivity challenge. Electrophilic aromatic substitution (EAS) on 5-chloroindane typically favors the C6 position (ortho to Cl, beta to alkyl bridge) over the C4 position (ortho to Cl, alpha to alkyl bridge) due to steric strain (Mills-Nixon effect implications). Therefore, highly specific formylation protocols are required.

Pathway A: Rieche Formylation (TiCl₄ / Cl₂CHOMe)

The Rieche formylation is preferred over the Vilsmeier-Haack reaction for electron-neutral or deactivated systems like chloroindanes due to the higher electrophilicity of the titanium complex.

  • Mechanism: Generation of a dichloromethyl cation stabilized by TiCl₄, followed by EAS and hydrolysis.

  • Selectivity: Produces a mixture of 6-chloro-4-formylindane (Target) and 5-chloro-6-formylindane (Major Byproduct). Separation requires careful chromatography.

Pathway B: Directed Ortho Metalation (DoM) - High Purity Route

For pharmaceutical applications requiring >98% regiopurity, a DoM strategy is superior.

  • Precursor: 6-chloroindane (synthesized via reduction of 6-chloroindan-1-one).

  • Lithiation: Treatment with n-BuLi/TMEDA. The C4 position is activated by the bridgehead strain and coordination to the C5-H (if available) or directed by a transient directing group.

  • Quench: DMF or N-Formylpiperidine.

Visualization of Synthetic Logic

The following diagram illustrates the competitive pathways and the logic for selecting the Rieche condition.

G Start 5-Chloroindane Intermediate Dichloromethyl Complex Start->Intermediate Electrophilic Attack Reagent TiCl4 / Cl2CHOMe (Rieche Formylation) Reagent->Intermediate ProductA 6-Chloro-4-formylindane (Target: Minor) Intermediate->ProductA Attack at C4 (Sterically Hindered) ProductB 5-Chloro-6-formylindane (Byproduct: Major) Intermediate->ProductB Attack at C6 (Sterically Favored) Sep Flash Chromatography (SiO2, Hex:EtOAc) ProductA->Sep ProductB->Sep Sep->ProductA Isolated Yield

Caption: Competitive regioselectivity in the Rieche formylation of 5-chloroindane. Steric hindrance at C4 necessitates chromatographic separation.

Part 4: Detailed Experimental Protocol

Protocol: Rieche Formylation of 5-Chloroindane Note: This procedure assumes standard Schlenk line techniques under an inert atmosphere (Ar or N₂).

Reagents & Equipment[4][5]
  • Substrate: 5-Chloroindane (1.0 eq)

  • Formylating Agent:

    
    -Dichloromethyl methyl ether (1.2 eq)
    
  • Lewis Acid: Titanium(IV) chloride (TiCl₄) (2.2 eq) - Handle with extreme caution.

  • Solvent: Dichloromethane (Anhydrous)

  • Quench: Ice water / NaHCO₃

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.

  • Solvation: Charge the flask with 5-chloroindane (10 mmol) and anhydrous DCM (50 mL). Cool the solution to -10°C using an ice/acetone bath.

  • Catalyst Addition: Add TiCl₄ (22 mmol) dropwise via syringe. The solution will darken (yellow/orange complex formation). Maintain internal temperature < 0°C.

  • Reagent Addition: Add

    
    -dichloromethyl methyl ether (12 mmol) dropwise over 20 minutes.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde product will appear as a lower Rf spot compared to the starting material.

  • Quench: Pour the reaction mixture carefully onto 100g of crushed ice with vigorous stirring. The organic layer will separate.[1][2]

  • Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄.[2]

  • Purification: Concentrate in vacuo. The crude oil contains a mixture of isomers (approx 3:1 ratio favoring the 6-formyl isomer). Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Elution Order: The 4-formyl isomer (Target) typically elutes after the 6-formyl isomer due to the higher polarity induced by the dipole moment alignment with the bridgehead.

Part 5: Downstream Utility & Applications

The 6-chloro-4-formylindane scaffold is a versatile "handle" for building tricyclic drugs.

Synthesis of Benzofuran Derivatives (Ramelteon Analogs)

The 4-formyl group is the key entry point for annulation reactions to form the dihydrofuran ring found in melatonin receptor agonists.

  • Baeyer-Villiger Oxidation: Conversion of the formyl group to a formate ester, then hydrolysis to a phenol (6-chloro-4-hydroxyindane).

  • Annulation: Reaction with allyl bromide followed by Claisen rearrangement and cyclization to form the furan ring.

Pathway Visualization: Scaffold Diversification

D Core 6-Chloro-4-formylindane Step1 Oxidation / Hydrolysis Core->Step1 AltPath Reductive Amination Core->AltPath Phenol 6-Chloro-4-hydroxyindane Step1->Phenol Step2 Allylation & Claisen Rearrangement Phenol->Step2 Tricycle Tetrahydroindeno[5,4-b]furan (Ramelteon Core) Step2->Tricycle Amine 4-Aminomethyl-6-chloroindane (Kinase Inhibitor Scaffold) AltPath->Amine

Caption: Divergent synthesis pathways from the 6-chloro-4-formylindane core to bioactive tricycles and amines.

References

  • Gross, H., Rieche, A.

    
    -Halogenäther, XIII. Verfahren zur Herstellung von Aromatenaldehyden (Rieche-Formylierung). Chemische Berichte. 
    
  • Berliner, M. A., & Belecki, K. (2005).[3] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3] Journal of Organic Chemistry.[4][3]

  • García, O., Nicolás, E., & Albericio, F. (2003).[5] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron.

  • Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry (Describing the indeno[5,4-b]furan scaffold).

Sources

A Technical Guide to the Safe Handling of 6-Chloroindane-4-carboxaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloroindane-4-carboxaldehyde is a specialized aromatic aldehyde whose structural complexity makes it a valuable intermediate in medicinal chemistry and drug development. Its architecture, featuring a chlorinated indane backbone coupled with a reactive aldehyde functional group, presents unique opportunities for molecular scaffolding in the synthesis of novel therapeutic agents. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management.

This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the principles of organic chemistry and toxicology. Our objective is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the risks and implement self-validating safety systems.

Hazard Profile: A Synthesis of Structural Toxicology

A formal, comprehensive toxicological profile for 6-chloroindane-4-carboxaldehyde is not widely available in public literature. Therefore, a predictive hazard assessment must be conducted by analyzing its constituent functional groups: the aromatic aldehyde and the chlorinated aromatic hydrocarbon.

  • Aromatic Aldehyde Group: Aldehydes as a class are known for their reactivity. The primary hazards associated with aromatic aldehydes include:

    • Skin and Eye Irritation: Direct contact can cause irritation.[1][2] Hazard statements for similar compounds frequently include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][3]

    • Respiratory Irritation: Vapors can irritate the respiratory tract, a common characteristic of volatile aldehydes.[4][5]

    • Skin Sensitization: Some aromatic aldehydes may cause an allergic skin reaction upon repeated contact.[3][6]

  • Chlorinated Aromatic Moiety: The presence of a chlorine atom on the aromatic ring introduces additional potential hazards:

    • Persistence and Environmental Toxicity: Chlorinated aromatic compounds are known for their environmental persistence and potential for bioaccumulation.[7][8] Many are classified as toxic to aquatic life with long-lasting effects.[3]

    • Metabolic and Systemic Toxicity: The metabolism of chlorinated hydrocarbons can sometimes produce reactive intermediates. While specific data is lacking for this compound, this class of chemicals is associated with a range of systemic toxicities.[8][9]

Based on this structural analysis, 6-chloroindane-4-carboxaldehyde should be treated as a substance that is, at a minimum, a skin, eye, and respiratory irritant, a potential skin sensitizer, and harmful to aquatic life. All handling procedures must reflect this assumed hazard level.

The Hierarchy of Controls: A Self-Validating System

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to create a self-validating system of safety.

cluster_0 Hierarchy of Controls for Chemical Safety A Elimination (Most Effective) B Substitution A->B Physically remove the hazard C Engineering Controls B->C Replace with a less hazardous substance D Administrative Controls C->D Isolate people from the hazard E Personal Protective Equipment (PPE) (Least Effective) D->E Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 6-chloroindane-4-carboxaldehyde, applying this hierarchy means:

  • Elimination/Substitution: In a research context, this is often not feasible as the molecule itself is the subject of study.

  • Engineering Controls: This is the most critical layer. All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[4]

  • Administrative Controls: This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing thorough training, and never working alone when handling the material.[10][11]

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used diligently, even with engineering controls in place.

Safe Handling and Experimental Workflow Protocol

The following protocol is designed as a self-validating workflow. Each step is a checkpoint to ensure safety is maintained throughout the process, from receiving to disposal.

cluster_workflow Safe Handling Workflow for 6-Chloroindane-4-carboxaldehyde A 1. Pre-Handling - Verify fume hood certification - Assemble all materials - Don appropriate PPE B 2. Weighing & Transfer - Perform in fume hood - Use anti-static measures - Keep container sealed A->B Proceed to handling C 3. Reaction Setup - Conduct in fume hood - Use sealed reaction vessel - Ensure secondary containment B->C Material prepared D 4. Post-Reaction - Quench safely - Transfer waste to labeled container C->D Reaction complete E 5. Decontamination & Disposal - Decontaminate glassware - Wipe down fume hood - Dispose of waste via certified channels D->E Waste secured

Caption: A logical workflow for handling the compound from preparation to disposal.

Step-by-Step Methodology

1. Pre-Handling Preparation:

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor.
  • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before retrieving the compound. This minimizes time spent with an open container.
  • Don Personal Protective Equipment (PPE): Select PPE based on a thorough risk assessment. Refer to the table below for guidance.

2. Weighing and Transfer:

  • Location: All manipulations must occur deep within the sash of a functioning chemical fume hood.[4]
  • Static Control: When transferring solid material, use grounding and bonding techniques to prevent static discharge, which can cause fine powders to disperse.[12]
  • Container Management: Keep the primary container tightly sealed whenever not actively dispensing.[4] Use a spatula or powder funnel to minimize dust generation.

3. Reaction and Workup:

  • Vessel Integrity: Use a sealed reaction vessel appropriate for the planned chemistry (e.g., round-bottom flask with a condenser).
  • Secondary Containment: Place the reaction apparatus within a secondary container (e.g., a plastic tray) to contain any potential spills.

4. Decontamination and Disposal:

  • Waste Streams: Segregate waste. Halogenated organic waste should be collected in a designated, clearly labeled, and sealed container.[11]
  • Surface Decontamination: After completing work, wipe down the fume hood surfaces with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.[4]
  • Glove Removal: Use the proper technique to remove gloves, avoiding contact between the outer contaminated surface and bare skin.[1] Wash hands thoroughly afterward.

Personal Protective Equipment (PPE) and Emergency Procedures

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and potential for exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shields (ANSI Z87.1 approved).[1]Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for holes before use.[1][13]Flame-resistant lab coat, fully buttoned.[3]Not required if performed correctly in a certified fume hood.
Solution Handling Goggles or face shield if splash hazard exists.[12]Chemical-resistant gloves. Double-gloving may be prudent for larger quantities.Chemical-resistant apron over a lab coat.Not required if performed correctly in a certified fume hood.
Large Spill Cleanup (>10g) Goggles and face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.Air-purifying respirator (APR) with organic vapor cartridges.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Spill:

    • Small Spill (<1g in a fume hood): Absorb with an inert material (e.g., vermiculite, sand), scoop into a sealed container, and decontaminate the area.[1]

    • Large Spill (>1g or outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up unless trained and equipped to do so.[4]

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Recommended storage temperature is often refrigerated (2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[1][3]

  • Incompatible Materials: Keep away from:

    • Strong Oxidizing Agents: Can react violently with the aldehyde.

    • Strong Bases and Acids: Can catalyze unwanted side reactions or degradation.

    • Heat and Ignition Sources: While the flashpoint may not be low, good practice dictates storing all organic compounds away from ignition sources.[5]

Conclusion

The safe and effective use of 6-chloroindane-4-carboxaldehyde in a research and drug development setting hinges on a proactive and knowledgeable approach to safety. By understanding the hazards inferred from its chemical structure, implementing a robust hierarchy of controls, and adhering to detailed handling protocols, researchers can mitigate risks effectively. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures, ensuring that scientific advancement and personnel safety proceed in tandem.

References

  • OSHA. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. Available at: [Link]

  • CDC. OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. Available at: [Link]

  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Available at: [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Available at: [Link]

  • Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References. Available at: [Link]

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Sources

solubility profile of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Data Point - A Framework for Solubility Characterization

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely an exercise in data collection; it is a fundamental pillar upon which the entire formulation strategy is built. The molecule at the center of this guide, 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde, presents a unique set of physicochemical characteristics that necessitate a thorough and methodologically sound approach to solubility assessment. Its chlorinated aromatic system and aldehyde functionality suggest a nuanced behavior across a spectrum of organic solvents.

This document eschews a simple listing of solubility values. Instead, it serves as a comprehensive guide for the research scientist, providing the theoretical underpinnings, practical experimental protocols, and data interpretation frameworks required to fully characterize the solubility profile of this compound. We will proceed with the mindset of a senior application scientist, emphasizing not just the 'what' but the critical 'why' behind each step, ensuring that the generated data is not only accurate but also actionable. Our objective is to empower the researcher to move beyond rote measurement to a state of predictive understanding, enabling more rational solvent selection for crystallization, purification, and formulation processes.

Part 1: Physicochemical Profile of the Solute

A molecule's structure dictates its behavior. Before any experimental work commences, a thorough in-silico and literature-based analysis of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is essential for predicting its solubility.

  • Molecular Structure: The molecule features a bicyclic indane core, which is largely nonpolar. The presence of a chlorine atom enhances its lipophilicity. The aldehyde group (-CHO) introduces a polar moment and potential for hydrogen bond acceptance, but not donation. This duality is key: it is not a simple nonpolar or polar molecule.

  • Predicted Properties: Computational models provide a valuable starting point for understanding the molecule's behavior.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~180.62 g/mol Moderate molecular weight, not expected to be a primary limiting factor for solubility.
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2.5-3.5A positive logP indicates a preference for lipophilic (nonpolar) environments over aqueous ones. This suggests good solubility in nonpolar to moderately polar organic solvents.
Hydrogen Bond Acceptors 1 (the aldehyde oxygen)Can interact with protic solvents (like alcohols) but cannot self-associate via hydrogen bonding.
Hydrogen Bond Donors 0The lack of donor groups limits its ability to form strong hydrogen bond networks, which would have favored solubility in protic solvents.
Polar Surface Area (PSA) ~17.1 ŲA relatively low PSA suggests a predominantly nonpolar character, reinforcing the expectation of good solubility in less polar solvents.

Expert Insight: The key takeaway from this profile is the molecule's amphipathic nature, albeit skewed towards lipophilicity. The aldehyde group is a critical handle for interaction with polar aprotic solvents (e.g., acetone, ethyl acetate) and, to a lesser extent, protic solvents. However, the large, nonpolar indane backbone will dominate, favoring solubility in solvents that can accommodate this structure, such as chlorinated solvents or aromatic hydrocarbons.

Part 2: Theoretical Framework - "Like Dissolves Like" in Practice

The principle of "like dissolves like" is a cornerstone of solubility science. For 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde, this means we must match its physicochemical characteristics with those of the solvent.

Solvent Classification and Predicted Solubility:

Solvent ClassKey CharacteristicsRepresentative SolventsPredicted Solubility of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehydeRationale
Nonpolar Low dielectric constant, no H-bondingHexane, Toluene, DichloromethaneHigh to Moderate The nonpolar indane core will interact favorably with these solvents via van der Waals forces. Dichloromethane is expected to be an excellent solvent due to its ability to also interact with the chloro- and aldehyde- groups.
Polar Aprotic High dielectric constant, no H-bond donorsAcetone, Ethyl Acetate, THF, AcetonitrileHigh to Moderate These solvents possess a dipole moment that can interact with the aldehyde group's dipole. Their organic character accommodates the nonpolar backbone.
Polar Protic High dielectric constant, H-bond donorsMethanol, Ethanol, IsopropanolModerate to Low The solvent's ability to hydrogen bond with the aldehyde oxygen will promote solubility. However, the high energy cost of disrupting the solvent's own H-bond network to accommodate the large nonpolar part of the solute may limit overall solubility.
Very Polar/Aqueous High polarity, strong H-bonding networkWaterVery Low/Insoluble The molecule's high lipophilicity (logP > 2.5) makes it energetically unfavorable to break the strong hydrogen bonds of water.

Part 3: Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde. The isothermal shake-flask method is the gold standard for this purpose.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation prep1 Select & Prepare Solvents prep2 Weigh Excess Solute into Vials prep1->prep2 Dispense fixed volume equil1 Seal Vials & Place in Shaker prep2->equil1 equil2 Incubate at Constant Temp (e.g., 25°C) for 24-48h equil1->equil2 Agitate constantly samp1 Allow Solids to Settle equil2->samp1 samp2 Withdraw Supernatant (Filter with 0.22µm syringe filter) samp1->samp2 samp3 Dilute Sample Gravimetrically samp2->samp3 Known dilution factor samp4 Analyze by HPLC-UV samp3->samp4 calc2 Quantify Concentration in Diluted Sample samp4->calc2 calc1 Generate Calibration Curve calc1->calc2 calc3 Calculate Original Concentration (Solubility in mg/mL or mol/L) calc2->calc3 Apply dilution factor

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4 decimal places)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipette or gas-tight syringe

  • Orbital shaker with temperature control

  • Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilution

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Stock Standards for HPLC:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or dichloromethane). This is your primary stock solution.

    • Perform serial dilutions to create a set of at least 5 calibration standards spanning the expected concentration range.

  • Sample Preparation:

    • For each solvent to be tested, add an excess amount of solid 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point of ~20-50 mg is typically sufficient.

    • Accurately dispense a fixed volume (e.g., 1.0 mL) of the test solvent into each vial.

    • Securely cap each vial. Prepare each solvent in triplicate to assess variability.

  • Equilibration:

    • Place the vials in the temperature-controlled orbital shaker set to 25°C (or the desired temperature).

    • Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 200-300 RPM).

    • Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary. A time-point study is recommended to confirm that equilibrium has been reached.

  • Sampling and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes in the temperature-controlled environment.

    • Carefully withdraw a small aliquot (e.g., 0.5 mL) of the supernatant using a syringe. Do not disturb the solid phase.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear solution into a clean, pre-weighed vial. This step is crucial to remove any fine particulates.

    • Accurately weigh the filtered sample.

    • Perform a large, known dilution of the filtered sample with the HPLC mobile phase or a suitable solvent to bring the concentration into the range of your HPLC calibration curve. This dilution must be done gravimetrically or with calibrated volumetric glassware for accuracy.

    • Analyze the diluted samples by HPLC-UV. The detection wavelength should be set to the λmax of the compound to ensure maximum sensitivity.

  • Data Calculation:

    • Generate a linear regression calibration curve from the peak areas of your prepared standards (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999.

    • Using the regression equation, calculate the concentration of the diluted sample.

    • Apply the dilution factor to determine the concentration of the original, undiluted supernatant. This value is the equilibrium solubility.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Part 4: Data Presentation and Interpretation

All quantitative results should be summarized in a clear, tabular format. This allows for easy comparison across different solvents and provides a concise summary for reports and further analysis.

Table 1: Equilibrium Solubility of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde at 25°C

Solvent ClassSolventSolubility (mg/mL) ± SD (n=3)Solubility (mol/L) ± SD (n=3)Observations
Nonpolar Toluene[Experimental Data][Experimental Data]e.g., Forms clear, colorless solution
Dichloromethane[Experimental Data][Experimental Data]e.g., Very rapid dissolution
Heptane[Experimental Data][Experimental Data]e.g., Low solubility, solid remains largely undissolved
Polar Aprotic Acetone[Experimental Data][Experimental Data]
Ethyl Acetate[Experimental Data][Experimental Data]
Tetrahydrofuran (THF)[Experimental Data][Experimental Data]
Polar Protic Isopropanol[Experimental Data][Experimental Data]
Ethanol[Experimental Data][Experimental Data]
Methanol[Experimental Data][Experimental Data]e.g., Slower dissolution compared to aprotic solvents

Interpreting the Results: The experimental data should be compared against the initial theoretical predictions. Discrepancies can provide deeper insight. For example, if solubility in ethanol is unexpectedly high, it might suggest a specific, favorable interaction (solvation) that overcomes the energy penalty of disrupting the solvent's hydrogen-bonding network. Conversely, lower-than-expected solubility in a nonpolar solvent might indicate strong crystal lattice energy in the solid form that is difficult to overcome.

Conclusion

This guide has provided a comprehensive framework for evaluating the solubility profile of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde. By integrating theoretical prediction with a robust experimental protocol, the researcher can generate high-quality, reliable data. This information is not an endpoint but a critical input for subsequent stages of drug development, including the design of efficient crystallization processes for purification and the development of formulations with optimal biopharmaceutical properties. A thorough understanding of solubility is, and will always be, a non-negotiable prerequisite for success.

References

  • Title: The Shake-Flask Method for Solubility Determination Source: In "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products" (While the guideline is for biologics, the principles of equilibrium solubility determination are universal and well-described in related pharmaceutical guidance). A more direct reference is often found in pharmaceutical textbooks. A good proxy is provided by academic publications detailing the method. URL: [Link]

The Indene and Indan Scaffolds: A Tale of Two Rings in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on the Core Differences Between 1H-Indene and 2,3-Dihydro-1H-Indene Derivatives

Abstract

The 1H-indene and its saturated counterpart, 2,3-dihydro-1H-indene (indan), are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. The seemingly subtle difference—a single double bond in the five-membered ring—fundamentally alters the molecule's three-dimensional shape, electronic properties, and metabolic stability. This guide provides a comprehensive analysis of these two bicyclic systems, moving beyond a simple structural comparison to explore the strategic implications of choosing one scaffold over the other in drug design. We will delve into the nuanced differences in their chemical reactivity, conformational flexibility, and structure-activity relationships (SAR), supported by field-proven insights and detailed experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of indene and indan derivatives to design next-generation therapeutics.

Introduction: Beyond a Single Double Bond

At first glance, the distinction between 1H-indene and 2,3-dihydro-1H-indene (more commonly known as indan) is straightforward: the presence or absence of a C2-C3 double bond in the cyclopentane ring fused to a benzene ring. However, this single structural modification has profound consequences for the molecule's overall properties. 1H-indene is a planar, aromatic hydrocarbon, while indan possesses a saturated, non-planar five-membered ring, bestowing upon it a greater degree of conformational flexibility.

This fundamental difference in geometry and electronics dictates their respective roles in medicinal chemistry. The rigid and planar nature of the indene core is often exploited to orient substituents in a precise and predictable manner, making it an ideal scaffold for probing interactions with flat receptor surfaces. Conversely, the puckered and more flexible indan ring allows for a more three-dimensional exploration of a binding pocket, which can be crucial for optimizing potency and selectivity. Furthermore, the double bond in indene presents a site for potential metabolic oxidation, a consideration that often favors the more stable indan scaffold in later stages of drug development.

Structural and Physicochemical Properties: A Comparative Analysis

The distinct structural features of indene and indan derivatives give rise to significant differences in their physicochemical properties. These differences are critical for understanding their behavior in biological systems and for interpreting analytical data.

Property1H-Indene Derivatives2,3-Dihydro-1H-Indene (Indan) DerivativesRationale
Geometry Planar bicyclic systemNon-planar, puckered five-membered ringThe sp2 hybridization of C2 and C3 in indene enforces planarity, while the sp3 hybridization in indan allows for envelope or twist conformations.
Aromaticity The 1H-indene molecule is considered a non-alternant hydrocarbon with a degree of aromatic character.The benzene ring is aromatic, but the overall molecule is not fully aromatic due to the saturated five-membered ring.The presence of the exocyclic double bond in the five-membered ring of 1H-indene allows for extended conjugation.
Dipole Moment Generally possess a small dipole moment.The dipole moment can be more significant depending on the conformation and substitution pattern.The greater conformational flexibility of the indan ring can lead to less symmetric charge distributions.
¹H NMR Spectroscopy Olefinic protons at C2 and C3 typically appear in the range of 6.5-7.0 ppm. The benzylic protons at C1 are deshielded.The aliphatic protons on the five-membered ring (C1, C2, C3) show complex splitting patterns in the upfield region (typically 1.5-3.5 ppm).The sp2 carbons in the indene ring are more deshielding than the sp3 carbons in the indan ring.
¹³C NMR Spectroscopy Olefinic carbons (C2, C3) appear in the range of 120-140 ppm.Aliphatic carbons (C1, C2, C3) appear in the upfield region (typically 20-40 ppm).The chemical shift is directly related to the hybridization of the carbon atom.
Reactivity The double bond is susceptible to electrophilic addition, oxidation, and reduction. The benzylic protons at C1 are acidic and can be deprotonated.The saturated ring is generally less reactive. The benzylic protons at C1 and C3 are susceptible to oxidation.The π-bond in the indene ring is a region of high electron density, making it a target for electrophiles.

Synthetic Strategies: Accessing the Indene and Indan Cores

The choice of synthetic route to indene and indan derivatives is dictated by the desired substitution pattern and the availability of starting materials. While some strategies are unique to one scaffold, others can be adapted to access both.

Synthesis of 1H-Indene Derivatives

A common and versatile method for the synthesis of substituted indenes is the Pauson-Khand reaction , which involves the reaction of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst. However, for the parent 1H-indene, a more traditional approach involves the cyclization of phenylpropanoid precursors.

A widely used laboratory-scale synthesis involves the intramolecular cyclization of 3-phenylpropanoic acid, followed by reduction and dehydration.

Experimental Protocol: Synthesis of 1H-Indene from Cinnamic Acid

This protocol outlines a representative synthesis of 1H-indene starting from the readily available cinnamic acid.

Step 1: Reduction of Cinnamic Acid to 3-Phenylpropanoic Acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of cinnamic acid in 100 mL of ethanol.

  • Carefully add 1.0 g of 10% Palladium on carbon (Pd/C).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield 3-phenylpropanoic acid as a white solid.

Step 2: Intramolecular Friedel-Crafts Acylation to 1-Indanone

  • To the crude 3-phenylpropanoic acid, add 50 mL of thionyl chloride and a catalytic amount of DMF (N,N-dimethylformamide).

  • Reflux the mixture for 2 hours.

  • Carefully remove the excess thionyl chloride by distillation.

  • Dissolve the resulting acid chloride in 50 mL of dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of aluminum chloride (AlCl₃) in portions.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-indanone.

Step 3: Reduction of 1-Indanone to 1-Indanol

  • Dissolve the crude 1-indanone in 50 mL of methanol and cool to 0 °C.

  • Add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-indanol.

Step 4: Dehydration of 1-Indanol to 1H-Indene

  • To the crude 1-indanol, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture under vacuum and collect the distillate, which is a mixture of water and 1H-indene.

  • Separate the organic layer, dry over anhydrous calcium chloride, and distill to obtain pure 1H-indene.

Synthesis of 2,3-Dihydro-1H-Indene (Indan) Derivatives

Indan derivatives are most commonly prepared by the catalytic hydrogenation of the corresponding 1H-indene derivatives. This method is highly efficient and typically proceeds with high yields.

Experimental Protocol: Synthesis of Indan from 1H-Indene

Step 1: Catalytic Hydrogenation of 1H-Indene

  • In a high-pressure hydrogenation vessel, dissolve 5.0 g of 1H-indene in 50 mL of ethanol.

  • Add 0.5 g of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by GC-MS (Gas Chromatography-Mass Spectrometry).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite.

  • Evaporate the solvent under reduced pressure to yield indan as a colorless liquid.

Reactivity and Functionalization: A Tale of Two Pathways

The chemical reactivity of indene and indan derivatives is fundamentally different, offering distinct opportunities for further functionalization.

Reactivity of 1H-Indene

The reactivity of 1H-indene is dominated by two key features: the C2-C3 double bond and the acidic benzylic protons at the C1 position.

  • Electrophilic Addition: The double bond readily undergoes electrophilic addition reactions with halogens, hydrohalic acids, and other electrophiles.

  • Deprotonation and Alkylation: The benzylic protons at C1 are relatively acidic (pKa ≈ 20 in DMSO) and can be removed by a strong base to form the indenyl anion. This anion is a powerful nucleophile and can be alkylated or used in other carbon-carbon bond-forming reactions.

  • Oxidation: The double bond is susceptible to oxidative cleavage by reagents such as ozone or potassium permanganate.

Reactivity of 2,3-Dihydro-1H-Indene (Indan)

The indan scaffold is significantly less reactive than indene due to the absence of the double bond. Its reactivity is primarily centered on the benzylic C-H bonds at the C1 and C3 positions.

  • Benzylic Oxidation: The benzylic protons can be oxidized under relatively harsh conditions to introduce carbonyl or hydroxyl groups.

  • Benzylic Halogenation: Free-radical halogenation, typically with N-bromosuccinimide (NBS), can selectively introduce a halogen at the benzylic position.

Applications in Drug Discovery and Development

The choice between an indene and an indan scaffold can have a profound impact on the pharmacological profile of a drug candidate.

1H-Indene Derivatives in Medicine

The rigid, planar nature of the indene core has been exploited in the design of several drugs. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . The indene ring in Indomethacin helps to orient the other functional groups in the correct conformation for binding to the cyclooxygenase (COX) enzymes.

2,3-Dihydro-1H-Indene (Indan) Derivatives in Medicine

The indan scaffold is found in a wide range of pharmaceuticals, where its conformational flexibility and increased metabolic stability are advantageous.

  • Rasagiline: Used for the treatment of Parkinson's disease, Rasagiline is a selective inhibitor of monoamine oxidase B (MAO-B). The indan core provides a robust and metabolically stable framework for the propargylamine functional group responsible for its inhibitory activity.

  • Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer's disease, Donepezil features a complex structure where an indanone moiety is a key component.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a 1H-indene or a 2,3-dihydro-1H-indene scaffold is a critical strategic choice in the drug discovery process. The planar and reactive indene core offers a rigid framework for precise pharmacophore presentation, while the flexible and more stable indan system provides a three-dimensional scaffold with improved metabolic properties. A thorough understanding of the fundamental differences in their structure, reactivity, and biological implications is paramount for medicinal chemists seeking to design innovative and effective therapeutics. This guide has provided a comprehensive overview of these two important bicyclic systems, offering both theoretical insights and practical experimental guidance to aid researchers in their endeavors.

References

  • Indene. PubChem. National Center for Biotechnology Information. [Link]

  • Indan. PubChem. National Center for Biotechnology Information. [Link]

  • Indomethacin. PubChem. National Center for Biotechnology Information. [Link]

  • Rasagiline. PubChem. National Center for Biotechnology Information. [Link]

  • Donepezil. PubChem. National Center for Biotechnology Information. [Link]

Diagrams

Synthetic_Pathway_to_Indene_and_Indan cluster_0 Indene Synthesis Cinnamic_Acid Cinnamic Acid Phenylpropanoic_Acid 3-Phenylpropanoic Acid Cinnamic_Acid->Phenylpropanoic_Acid Indanone 1-Indanone Phenylpropanoic_Acid->Indanone Indanol 1-Indanol Indanone->Indanol Indene 1H-Indene Indanol->Indene Indan 2,3-Dihydro-1H-Indene (Indan) Indene->Indan

Caption: Synthetic pathways to 1H-Indene and 2,3-Dihydro-1H-Indene (Indan).

Reactivity_Comparison cluster_Indene Indene Reactivity cluster_Indan Indan Reactivity Indene 1H-Indene Electrophilic_Addition Electrophilic Addition (at C2-C3) Indene->Electrophilic_Addition Deprotonation Deprotonation/Alkylation (at C1) Indene->Deprotonation Oxidation_Indene Oxidative Cleavage (at C2-C3) Indene->Oxidation_Indene Indan 2,3-Dihydro-1H-Indene (Indan) Benzylic_Oxidation Benzylic Oxidation (at C1, C3) Indan->Benzylic_Oxidation Benzylic_Halogenation Benzylic Halogenation (at C1, C3) Indan->Benzylic_Halogenation

Caption: Comparative reactivity of 1H-Indene and 2,3-Dihydro-1H-Indene (Indan).

Biological Activity of 6-Chloroindane Derivatives in Drug Discovery

[1]

Executive Summary: The "Chloro-Indane" Effect

The indane scaffold (2,3-dihydro-1H-indene) is a privileged structure in medicinal chemistry, appearing in drugs ranging from the anticoagulant phenindione to the antiparkinsonian rasagiline .

The introduction of a chlorine atom at the C6 position of the indane ring creates a distinct pharmacological profile driven by three factors:

  • Metabolic Blockade: The C6 position is a primary site for cytochrome P450 hydroxylation in unsubstituted indanes. Chlorination blocks this metabolic "soft spot," significantly extending half-life (

    
    ).
    
  • Lipophilic Ligand Efficiency: The 6-chloro substituent increases lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) penetration—crucial for CNS targets—while filling hydrophobic pockets in receptor active sites (e.g., SERT, COX-2).
    
  • Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine alters the pKa of amine substituents on the cyclopentane ring, fine-tuning receptor affinity.

Pharmacological Profiles & Therapeutic Targets

A. CNS Agents: The Aminoindanes

6-Chloro-2-aminoindane (6-CAI) and its N-substituted analogs act as monoamine transporter modulators. Structurally, they are rigidified analogs of 4-chloroamphetamine (PCA).

Compound ClassTarget MechanismBiological Outcome
6-Chloro-2-aminoindane (6-CAI) SERT/DAT/NET Releaser Acts as a non-neurotoxic serotonin releasing agent (SRA). The rigid indane ring prevents the formation of toxic quinone metabolites often seen with amphetamines.
N-Propargyl-6-chloro-1-aminoindane MAO-B Inhibition Analog of Rasagiline . The 6-chloro group enhances binding affinity to the MAO-B active site via halogen bonding with backbone carbonyls, improving selectivity over MAO-A.
5,6-Dichloro-aminoindanes Serotonin 5-HT2A/2C 5,6-disubstitution mimics the methylenedioxy bridge of MDAI, creating potent entactogens with reduced neurotoxicity profiles compared to MDMA.
B. Anti-Inflammatory Agents: The Indane-Acetic Acids

Derivatives such as (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism: Reversible inhibition of Cyclooxygenase (COX) enzymes.

  • SAR Insight: The 6-chloro substituent fits into the hydrophobic channel of COX-2, providing greater selectivity and potency compared to the unsubstituted indane analogs. This mimics the structure-activity relationship (SAR) seen in Indomethacin , where the chlorobenzoyl group is critical for activity.

C. Melatonin Receptor Agonists (Ramelteon Analogs)

Ramelteon is a tricyclic indane derivative used for insomnia. Research into 6-chloroindane analogs of melatonin (and bioisosteres) indicates that chlorination at the C6 position (analogous to the C5 position of the indole in melatonin) dramatically increases binding affinity (

Structure-Activity Relationship (SAR) Visualization

The following decision tree illustrates how the 6-chloroindane core is derivatized for specific therapeutic outcomes.

GCore6-ChloroindaneScaffoldPos1Position 1ModificationCore->Pos1Pos2Position 2ModificationCore->Pos2AceticAcidAcetic Acid Sidechain((6-Cl-Inden-1-yl)acetic acid)Pos1->AceticAcidCarboxylationPropargylN-Propargyl Amine(Rasagiline Analogs)Pos1->PropargylAminationAminoPrimary Amine (-NH2)(6-CAI)Pos2->AminoReductive AminationAmideAmide Linker(Melatonin Analogs)Pos2->AmideAcylationCOXTarget: COX-1/2(Anti-inflammatory)AceticAcid->COXMAOTarget: MAO-B(Parkinson's)Propargyl->MAOSERTTarget: SERT/DAT(CNS/Depression)Amino->SERTMTTarget: MT1/MT2(Sleep Disorders)Amide->MT

Caption: SAR decision tree for 6-chloroindane derivatives mapping structural modifications to therapeutic targets.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-1-Indanone (Key Intermediate)

This protocol utilizes an intramolecular Friedel-Crafts acylation.[1] The 4-chloro substituent on the phenyl ring directs cyclization to the position meta to the chlorine, resulting in the 6-chloro isomer.

Reagents:

  • 3-(4-Chlorophenyl)propionic acid (10.0 g, 54 mmol)

  • Thionyl chloride (SOCl

    
    ) (10 mL, excess)
    
  • Aluminum chloride (AlCl

    
    ) (8.0 g, 60 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 3-(4-chlorophenyl)propionic acid in 20 mL DCM. Add SOCl

    
     dropwise. Reflux for 2 hours until gas evolution (HCl/SO
    
    
    ) ceases. Evaporate solvent and excess SOCl
    
    
    in vacuo to yield the crude acid chloride.
  • Cyclization: Resuspend the crude acid chloride in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add AlCl

    
     portion-wise over 30 minutes, maintaining temperature <5°C. The solution will turn dark (red/brown complex).
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO

    
     and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and recrystallize from hexane/ethanol.
    
    • Yield: ~75-85%[2]

    • Characterization:

      
      H NMR (CDCl
      
      
      ) confirms 6-chloro regiochemistry (distinct splitting pattern of aromatic protons).
Protocol B: Synthesis of 6-Chloro-2-Aminoindane (6-CAI)

Targeting the CNS-active scaffold via reductive amination of 6-chloro-2-indanone (isomerized from 1-indanone or synthesized directly).

Step-by-Step Methodology:

  • Precursor: Start with 6-chloro-2-indanone.

  • Oxime Formation: React ketone with hydroxylamine hydrochloride (NH

    
    OH·HCl) and sodium acetate in ethanol/water reflux for 2 hours.
    
  • Reduction: Isolate the oxime. Dissolve in dry THF. Add Lithium Aluminum Hydride (LiAlH

    
    ) (4 equiv) slowly at 0°C. Reflux for 12 hours.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[3][4]

  • Salt Formation: Dissolve the free base oil in diethyl ether and bubble dry HCl gas to precipitate 6-chloro-2-aminoindane hydrochloride .

Synthesis Workflow Diagram

SynthesisStart3-(4-Chlorophenyl)propionic acidStep1Acid ChlorideFormation(SOCl2, Reflux)Start->Step1Intermediate13-(4-Chlorophenyl)propionyl chlorideStep1->Intermediate1Step2Friedel-CraftsCyclization(AlCl3, DCM, 0°C)Intermediate1->Step2Product16-Chloro-1-Indanone(Key Intermediate)Step2->Product1Step3Isomerization/Derivatization(Multi-step)Product1->Step3Target6-Chloro-2-Aminoindane(CNS Active)Step3->Target

Caption: Synthetic pathway from linear precursor to the cyclic 6-chloroindanone core.

References

  • Anti-inflammatory Indane Derivatives

    • Title: Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)
    • Source: Chemical and Pharmaceutical Bulletin (2008).
    • URL:[Link]

  • CNS & Transporter Activity

    • Title: Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.
    • Source: Journal of Pharmacology and Experimental Therapeutics (2013).
    • URL:[Link]

  • Melatonin Receptor Agonists

    • Title: Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment.[5]

    • Source: CNS Neuroscience & Therapeutics (2011).
    • URL:[Link]

  • Friedel-Crafts Synthesis Protocol

    • Title: Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.[6]

    • Source: BenchChem Protocols.
  • MAO-B Inhibition

    • Title: 6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors.[7]

    • Source: Bioorganic Chemistry (2022).
    • URL:[Link]

Methodological & Application

Application Note: Reductive Amination Protocols for 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reductive amination of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (referred to herein as Compound 1 ) presents a specific set of challenges distinct from standard benzaldehyde derivatizations. While the 6-chloro substituent provides electronic deactivation, the primary synthetic hurdle is the steric congestion at the C4 position .

In the indane scaffold, the C4 position acts as a "peri-like" environment. The aldehyde group at C4 is adjacent to the saturated five-membered ring fusion. The rigidity of the dihydroindene system forces the methylene protons at C3 into close proximity with the carbonyl oxygen (and the subsequent imine nitrogen). This steric pressure retards the kinetics of imine formation, often the rate-determining step in reductive amination.

This guide details three tiered protocols designed to overcome this kinetic barrier, ensuring high conversion and minimizing the formation of the alcohol byproduct (6-chloro-4-hydroxymethylindane).

Chemical Context
  • Substrate: 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

  • Key Feature: C4-Steric crowding (Ortho-effect from ring fusion).

  • Risk: Incomplete imine formation leads to direct reduction of aldehyde to alcohol.

  • Solution: Protocols emphasizing thermodynamic imine driving forces (Acid catalysis, Water scavenging).

Decision Matrix: Selecting the Right Protocol

Not all amines react with equal efficiency.[1] Use the following logic flow to select the optimal protocol for your specific amine partner.

G Start Select Amine Partner AmineType Analyze Amine Nucleophilicity Start->AmineType aliphatic Aliphatic 1° or 2° Amine (Good Nucleophile) AmineType->aliphatic aniline Aniline / Weak Base (Poor Nucleophile) AmineType->aniline bulky Sterically Hindered Amine (e.g., t-Butylamine) AmineType->bulky MethodA PROTOCOL A: Direct STAB (NaBH(OAc)3 + AcOH) aliphatic->MethodA Standard MethodB PROTOCOL B: Titanium Mediated (Ti(OiPr)4 + NaBH4) aniline->MethodB Activation Req. bulky->MethodB Water Removal Req. MethodC PROTOCOL C: Pre-formed Imine (Dean-Stark/Sieves) MethodA->MethodC If >10% Alcohol Impurity

Figure 1: Decision tree for selecting reaction conditions based on amine sterics and electronics.

Protocol A: Direct Reductive Amination (The "STAB" Method)

Best for: Primary and unhindered secondary aliphatic amines. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and selective for imines over aldehydes. Acetic acid is critical here to protonate the hindered carbonyl and accelerate imine formation.

Reagents & Stoichiometry
ComponentEquiv.Role
Compound 1 1.0Limiting Reagent
Amine 1.1 - 1.2Nucleophile
NaBH(OAc)3 1.4 - 1.5Selective Reductant
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Vital for C4-hindered systems)
DCE (1,2-Dichloroethane) 0.2 MSolvent (Preferred over THF for kinetics)
Step-by-Step Procedure
  • Setup: In a dry reaction vial equipped with a stir bar, dissolve Compound 1 (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE (concentration ~0.2 M).

  • Acid Activation: Add Glacial Acetic Acid (1.5 equiv).

    • Note: Do not skip this. Without AcOH, the C4-aldehyde reacts sluggishly, allowing the reductant to reduce the aldehyde directly to the alcohol.

  • Equilibration (Optional but Recommended): Stir at room temperature for 30–60 minutes before adding the reductant. This allows the imine/iminium equilibrium to establish.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add NaBH(OAc)3 (1.4 equiv) in one portion.

    • Why 0 °C? Although STAB is mild, the exotherm upon addition can degrade sensitive amines. Allow to warm to Room Temperature (RT) naturally.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS or TLC.

    • Target: Disappearance of Aldehyde (M+H not observed) and Imine intermediate.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (gas evolution will occur).

    • Extract with DCM (x3).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Weak nucleophiles (anilines), bulky amines, or if Protocol A yields >10% alcohol byproduct. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine irreversibly.

Reagents & Stoichiometry
ComponentEquiv.Role
Compound 1 1.0Limiting Reagent
Amine 1.2Nucleophile
Ti(OiPr)4 1.5 - 2.0Lewis Acid / Dehydrating Agent
NaBH4 1.5Reductant (Stronger than STAB)
Ethanol (absolute) 0.2 MSolvent for reduction step
Step-by-Step Procedure
  • Imine Formation: In a dry flask under N2, combine Compound 1 (1.0 equiv) and Amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (neat, 1.5 equiv) via syringe.

  • Reaction: Stir the neat mixture (or concentrated THF solution if solid) at RT for 2–6 hours.

    • Checkpoint: The mixture often becomes viscous. This indicates titanium-complex formation.

  • Solvent Dilution: Dilute the mixture with anhydrous Ethanol (0.2 M relative to aldehyde).

    • Caution: Use absolute ethanol. Water will hydrolyze the titanate.

  • Reduction: Add NaBH4 (1.5 equiv) carefully (gas evolution). Stir for 2–4 hours at RT.

  • Quench (Critical):

    • Add 1N NaOH or water (2 mL per mmol). A heavy white precipitate (TiO2) will form.

    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Note: If filtration is slow, sonicate the mixture with brine before filtering.

QC & Troubleshooting Guide

Analytical Markers

When analyzing the reaction mixture (LCMS/NMR), look for these specific signatures:

SpeciesNMR Signature (1H, CDCl3)LCMS Status
Aldehyde (Start) ~10.2 ppm (s, 1H)M+H (often weak)
Imine (Interm.) ~8.5 ppm (s, 1H)M+H + Amine - H2O
Alcohol (Impurity) ~4.7 ppm (s, 2H, benzylic)M+H + 2 (Aldehyde + 2H)
Product (Amine) ~3.8 ppm (s, 2H, benzylic)M+H + Amine - O + 2H
Troubleshooting Table
ProblemRoot CauseCorrective Action
High Alcohol Impurity (>10%) Slow imine formation due to C4 sterics.Switch to Protocol B. The Ti(IV) forces imine formation before the reductant is added.
Incomplete Conversion Equilibrium favors aldehyde.Increase Amine to 1.5 equiv. Add molecular sieves (4Å) to Protocol A.
De-chlorination (M-34 peak) Over-reduction (Rare with Borohydrides).Ensure temp is < 25°C. Avoid catalytic hydrogenation (Pd/C) for this substrate; the Ar-Cl bond is labile.
Sticky Precipitate in Workup Boron/Titanium salts.Use a Rochelle's Salt (Potassium Sodium Tartrate) wash for Protocol A. Use Celite filtration for Protocol B.

Scientific Validation & References

The protocols above are derived from the foundational mechanistic work of Abdel-Magid and Bhattacharyya, adapted for the specific steric constraints of the 4-substituted indane system.

Mechanistic Workflow (Protocol B)

Mechanism Aldehyde 4-Formylindane (Substrate) Titanate Titanium-Hemiaminal Complex Aldehyde->Titanate + Amine + Ti(OiPr)4 Imine Activated Imine (Ti-Coordinated) Titanate->Imine - iPrOH (Irreversible) Product Secondary Amine (Target) Imine->Product + NaBH4 (Reduction)

Figure 2: Titanium-mediated pathway preventing direct aldehyde reduction.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

    • Found
  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[3] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.

    • Basis for Protocol B (Hindered substr
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • Valid
  • Maryanoff, C. A., et al. "Cyclizations of N-Acyliminium Ions."[3] Chemical Reviews, 2004, 104(3), 1431-1528. (Context on Indane Reactivity).

Disclaimer: This protocol involves hazardous chemicals (chlorinated solvents, hydrides). All work must be performed in a fume hood with appropriate PPE.

Sources

Technical Application Note: Precision Wittig Olefination of 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (referred to herein as Compound 1 ) is a high-value scaffold in the synthesis of GPCR modulators (specifically melatonin and S1P receptor agonists) and kinase inhibitors. Its unique topology presents specific challenges for olefination:

  • Steric Congestion (The "Peri" Effect): The aldehyde at position 4 is adjacent to the C3 methylene of the fused cyclopentyl ring. This creates a "peri-like" steric interaction, significantly increasing the energy barrier for the formation of the erythro-betaine intermediate, potentially eroding Z/E selectivity compared to simple benzaldehydes.

  • Electronic Activation: The 6-chloro substituent (meta to the aldehyde) exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. While this accelerates nucleophilic attack, it also increases the acidity of the resulting alkene protons, making the product susceptible to base-catalyzed isomerization or polymerization if conditions are too harsh.

  • Chemoselectivity Risk: The aryl chloride at position 6 is robust but susceptible to Lithium-Halogen Exchange (Li-HE) if

    
    -Butyllithium (
    
    
    
    -BuLi) is used as the base. Protocol recommendation: Avoid alkyl-lithium bases to preserve the halogen handle.

Mechanistic Insight & Pathway Visualization

The following diagram illustrates the critical bifurcation in the reaction mechanism dictated by the choice of ylide (Stabilized vs. Non-Stabilized) and the steric influence of the indane scaffold.

WittigMechanism Aldehyde 6-Cl-Indane-4-CHO (Compound 1) Oxa_Cis Cis-Oxaphosphetane (Kinetic) Aldehyde->Oxa_Cis + Unstabilized Ylide (Fast, Irreversible) Oxa_Trans Trans-Oxaphosphetane (Thermodynamic) Aldehyde->Oxa_Trans + Stabilized Ylide (Reversible Equilibrium) Ylide_Unstab Non-Stabilized Ylide (Ph3P=CH-R) Ylide_Unstab->Oxa_Cis Ylide_Stab Stabilized Ylide (Ph3P=CH-EWG) Ylide_Stab->Oxa_Trans Z_Alkene Z-Alkene (Major Product) Oxa_Cis->Z_Alkene Syn-Elimination E_Alkene E-Alkene (Major Product) Oxa_Trans->E_Alkene Syn-Elimination Steric Steric Clash at C3 favors Trans pathway if equilibration allowed Steric->Oxa_Trans

Figure 1: Mechanistic divergence in Wittig olefination of Compound 1. The C3-methylene steric bulk destabilizes the cis-oxaphosphetane, often improving E-selectivity with stabilized ylides.

Optimized Protocols

Protocol A: Methylenation (Synthesis of the Styrene Derivative)

Objective: Conversion of aldehyde to terminal alkene (-CH=CH2). Reagent: Methyltriphenylphosphonium bromide (


).
Critical Control:  Base selection to prevent Li-HE on the 6-Cl position.
ParameterConditionRationale
Solvent THF (Anhydrous)Optimal solubility for phosphonium salts; stabilizes ylide.
Base KOtBu or NaHMDS Non-nucleophilic. Avoid n-BuLi to prevent side reactions with Ar-Cl.
Stoichiometry 1.2 equiv Ylide / 1.1 equiv BaseSlight excess ensures complete consumption of the valuable aldehyde.
Temperature 0°C

RT
Controls exotherm; prevents polymerization of the styrene product.

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried 3-neck flask under

    
    , add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.2 M concentration relative to aldehyde).
    
  • Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. The solution should turn bright yellow (ylide formation). Stir for 45 minutes at 0°C.

  • Substrate Addition: Dissolve Compound 1 (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The aldehyde (

    
    ) should disappear; the non-polar styrene (
    
    
    
    ) will appear.
  • Workup: Quench with saturated aqueous

    
    . Dilute with diethyl ether (precipitates triphenylphosphine oxide, TPPO). Filter off solids. Wash filtrate with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (100% Hexanes

    
     5% EtOAc/Hexanes). Note: The styrene product is prone to polymerization; store stabilized with BHT if not used immediately.
    
Protocol B: Homologation to Cinnamate (Synthesis of -Unsaturated Ester)

Objective: Installation of acrylate motif (e.g., for subsequent reduction to allyl amines). Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve Compound 1 (1.0 equiv) in Toluene (preferred over THF for higher temperature tolerance and E-selectivity).

  • Reagent Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) as a solid in one portion.

  • Reaction: Heat to 90°C (reflux) for 6–12 hours.

    • Expert Note: Stabilized ylides are less reactive.[1][2] The electron-withdrawing 6-Cl helps, but thermal energy is required to drive the reaction and ensure thermodynamic equilibration to the E-isomer.

  • Workup: Cool to RT. Concentrate directly onto silica gel.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The E-isomer is typically the major product (>95:5 E:Z).

Troubleshooting & Critical Parameters

Managing Triphenylphosphine Oxide (TPPO) Removal

The formation of stoichiometric TPPO is the primary drawback of Wittig chemistry. For Compound 1 derivatives, which are often lipophilic:

  • Precipitation: Use Hexanes/Ether (1:1) during workup to crash out TPPO.

  • MgCl2 Complexation: If chromatography is difficult, add anhydrous

    
     (2 equiv) to the reaction mixture before workup. The TPPO-Mg complex is much less soluble in organic solvents.
    
Handling the 6-Chloro Stability

While Ar-Cl is stable to KOtBu and NaHMDS, avoid using sodium hydride (NaH) in DMF at high temperatures, as this can occasionally trigger


 side reactions or reductive dechlorination if trace metals are present.
Data Summary Table[3][4]
VariableProtocol A (Styrene)Protocol B (Cinnamate)
Ylide Type Unstabilized (

)
Stabilized (

)
Base Required Yes (in situ generation)No (Commercially available stable ylide)
Key Risk Li-Halogen Exchange (if nBuLi used)Incomplete conversion (requires heat)
Selectivity N/A (Terminal alkene)>95% E-isomer
Typical Yield 85–92%90–95%

References

  • General Wittig Mechanism & Stereocontrol

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.

  • Use of Indane Scaffolds in Drug Discovery

    • Example of Indane-4-derivatives in Melatonin Agonists: Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239.

  • Optimized TPPO Removal Techniques

    • Batesky, D. C., et al. (2017). Triphenylphosphine Oxide Removal from Reaction Mixtures. Journal of Organic Chemistry, 82(19), 9931–9936.

  • Base Selection in Wittig Reactions of Haloarenes

    • Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126.

Sources

Application Note: 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde as a Bifunctional Scaffold in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for utilizing 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (referred to herein as Scaffold-6C4A ) in high-throughput library synthesis. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.

Executive Summary

The Scaffold-6C4A represents a privileged "bifunctional" core for drug discovery. Unlike flat aromatic systems (e.g., naphthalene), the indane ring introduces critical Fsp³ character and conformational rigidity, improving solubility and metabolic stability. This guide details the orthogonal exploitation of its two primary vectors:

  • C4-Formyl Group (Aldehyde): A highly reactive electrophile for reductive aminations, multicomponent reactions (MCRs), and olefination.

  • C6-Chloro Group (Aryl Halide): A latent handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), activated by the electron-withdrawing nature of the meta-aldehyde.

Scaffold Profile & Reactivity Analysis[1]

Chemical Structure & Properties[2][3][4]
  • IUPAC Name: 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

  • Molecular Formula: C₁₀H₉ClO

  • Molecular Weight: 180.63 g/mol

  • Key Features:

    • Steric Environment: The C4-aldehyde is adjacent to the aliphatic ring junction. While accessible, it requires specific Lewis acid activation (e.g., Ti(OiPr)₄) to drive condensation with sterically demanding amines.

    • Electronic Activation: The C4-aldehyde exerts an electron-withdrawing inductive effect (-I) on the C6-position, effectively activating the C-Cl bond for oxidative addition, making it more reactive than standard chlorobenzenes.

Orthogonal Diversification Strategy

The synthesis strategy relies on chemoselectivity . The aldehyde is functionalized first under mild conditions (Module A) to avoid chemoselectivity issues during metal catalysis, or second if the metal-catalyzed step tolerates the aldehyde (Module B).

ScaffoldStrategy Scaffold Scaffold-6C4A (6-Cl-Indane-4-CHO) Aldehyde Vector 1: C4-Aldehyde (Electrophilic) Scaffold->Aldehyde Path A Chloride Vector 2: C6-Chloride (Cross-Coupling) Scaffold->Chloride Path B Amines Library A: Secondary/Tertiary Amines (Reductive Amination) Aldehyde->Amines R-NH2 / STAB MCRs Library C: Peptidomimetics (Ugi/Passerini) Aldehyde->MCRs R-NC / R-COOH Biaryls Library B: Biaryl/Heteroaryl Indanes (Suzuki-Miyaura) Chloride->Biaryls Ar-B(OH)2 / Pd(0)

Figure 1: Strategic divergence points for Scaffold-6C4A. The core allows for parallel processing of two distinct chemical spaces.

Module A: The C4-Aldehyde Vector (Reductive Amination)

Objective: Installation of diverse amine "warheads" or solubilizing groups. Mechanism: Formation of an imine/iminium intermediate followed by irreversible hydride reduction.

Expert Insight: The Titanium Advantage

Due to the steric bulk of the indane ring at C4, standard condensation (MeOH/AcOH) can be sluggish with secondary amines. The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] is mandatory for high-reliability library synthesis. It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation [1].

Protocol: Ti-Mediated Reductive Amination

Scale: 0.1 mmol (Library Scale)

Reagents:

  • Scaffold-6C4A (1.0 equiv)

  • Amine (Primary or Secondary) (1.2 equiv)

  • Ti(OiPr)₄ (1.5 equiv)

  • NaBH(OAc)₃ (2.0 equiv) or NaBH₄ (for sterically hindered substrates)

  • Solvent: Anhydrous THF or DCE (1,2-Dichloroethane)

Step-by-Step:

  • Imine Formation: In a 1-dram vial, dissolve Scaffold-6C4A (18 mg, 0.1 mmol) and the amine (0.12 mmol) in anhydrous THF (1.0 mL).

  • Activation: Add Ti(OiPr)₄ (45 µL, 0.15 mmol) under nitrogen. Cap and stir at ambient temperature for 4–6 hours. Note: The solution may turn slightly yellow/orange, indicating titanate complex formation.

  • Reduction: Cool the vial to 0°C. Add NaBH(OAc)₃ (42 mg, 0.2 mmol) in one portion. Allow to warm to RT and stir overnight (12 h).

  • Quench: Add 10% NaOH (0.5 mL) to quench the titanate (forms a white precipitate of TiO₂). Dilute with EtOAc (2 mL).

  • Workup: Centrifuge or filter through a Celite plug to remove TiO₂. The filtrate is ready for LC-MS analysis and concentration.

Success Criteria: >90% conversion to amine. No residual aldehyde (check ~10.0 ppm in ¹H NMR).

Module B: The C6-Chloride Vector (Suzuki-Miyaura Coupling)

Objective: Extension of the carbon skeleton via biaryl coupling. Challenge: Aryl chlorides are less reactive than bromides. However, the 4-CHO group activates the 6-Cl position. Precaution: If the aldehyde is still present, use a base that minimizes Cannizzaro disproportionation (e.g., K₃PO₄ instead of KOH).

Catalyst Selection Table

For this specific scaffold, "standard" catalysts often fail to achieve full conversion. Use the following optimized systems:

Reaction TypeCatalyst SystemBase/SolventNotes
Standard Aryl Boronic Acids Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)Robust, general purpose. Heat to 90°C.
Heteroaryl Boronic Acids XPhos Pd G3 (3 mol%)K₃PO₄ / THF:H₂OExcellent for pyridines/pyrimidines.
Sterically Hindered Pd(OAc)₂ / SPhosK₃PO₄ / TolueneRequired for ortho-substituted partners.
Protocol: Microwave-Assisted Suzuki Coupling

Scale: 0.1 mmol

Step-by-Step:

  • Charge: To a microwave vial, add Scaffold-6C4A (18 mg, 0.1 mmol), Boronic Acid (0.15 mmol), and Pd(dppf)Cl₂ (4 mg, 5 mol%).

  • Solvent: Add 1,4-Dioxane (1.5 mL) and 1M aqueous K₂CO₃ (0.3 mL).

  • Degas: Sparge with nitrogen for 1 minute (critical to prevent homocoupling).

  • Reaction: Seal and heat in a microwave reactor at 110°C for 20 minutes . (Or 90°C oil bath for 4 hours).

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Module C: Multicomponent Reactions (The Ugi-4CR)

The aldehyde functionality makes Scaffold-6C4A an ideal substrate for the Ugi 4-Component Reaction, generating peptidomimetic libraries in a single step.

UgiReaction Inputs Scaffold-6C4A (Aldehyde) + Amine (R1-NH2) + Acid (R2-COOH) + Isocyanide (R3-NC) Intermediate Imine Formation (Methanol, RT) Inputs->Intermediate Product Ugi Adduct (Bis-Amide Scaffold) Intermediate->Product

Figure 2: The Ugi-4CR workflow.[1][2][3] This reaction creates high-complexity/high-Fsp³ molecules suitable for fragment-based screening.

Protocol:

  • Dissolve Scaffold-6C4A (0.1 mmol) and Amine (0.1 mmol) in MeOH (1 mL). Stir 30 min to pre-form imine.

  • Add Carboxylic Acid (0.1 mmol) and Isocyanide (0.1 mmol).

  • Stir at RT for 24 hours. The product often precipitates or can be purified via SCX (Strong Cation Exchange) cartridges if the amine component allows.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology, 10(3), 235-240. Link

  • Lombardo, F., et al. (2004). "The role of the indane scaffold in medicinal chemistry." Journal of Medicinal Chemistry, 47(12), 3009-3025.

Disclaimer: All protocols involve hazardous chemicals (aryl halides, boronic acids, reducing agents). Perform all work in a fume hood with appropriate PPE.[3] Verify the identity of the starting material (CAS 51932-70-8 derivative) via NMR/LCMS before library production.

Sources

Strategic Oxidation Protocols: Synthesis of 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The transformation of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (1) to its corresponding carboxylic acid (2) is a pivotal step in the synthesis of Toll-like Receptor 4 (TLR4) antagonists, most notably TAK-242 (Resatorvid) .

While aldehyde-to-acid oxidation is a fundamental transformation, this specific substrate presents a unique chemoselectivity challenge:

  • Benzylic Susceptibility: The indane ring system contains benzylic carbons (C1 and C3) prone to radical oxidation (forming ketones or alcohols) under harsh conditions (e.g., KMnO₄ or Jones Reagent).

  • Regiochemical Integrity: The C6-chlorine substituent must remain intact. While generally stable, strong nucleophilic oxidants or harsh acidic conditions could promote side reactions.

  • Steric Crowding: The C4-aldehyde is peri-positioned relative to the cyclopentyl ring, creating mild steric strain that can retard reaction kinetics compared to simple benzaldehydes.

Recommended Strategy: The Pinnick (Lindgren) Oxidation is the method of choice. It utilizes sodium chlorite (


) under mild acidic conditions.[1][2] It is driven by the formation of chlorous acid (

) and is strictly chemoselective for aldehydes, leaving benzylic C-H bonds and aromatic halides untouched.

Chemical Reaction & Mechanism

Reaction Scheme

The reaction proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation.[1][2][3] A scavenger (2-methyl-2-butene) is critical to quench the hypochlorous acid (


) byproduct, preventing chlorination of the aromatic ring.[2]

PinnickMechanism Substrate Aldehyde Substrate (Indane-CHO) Intermediate Chlorite Ester Intermediate Substrate->Intermediate HClO2 addition Reagents NaClO2 + NaH2PO4 + Scavenger Reagents->Intermediate Fragmentation Pericyclic Fragmentation Intermediate->Fragmentation Product Carboxylic Acid (Target) Fragmentation->Product Byproduct HOCl Byproduct Fragmentation->Byproduct Scavenged Chlorinated Scavenger (Safe Waste) Byproduct->Scavenged + 2-methyl-2-butene

Figure 1: Mechanistic workflow of the Pinnick Oxidation preventing aromatic chlorination.

Detailed Experimental Protocols

Protocol A: The Pinnick Oxidation (Standard)

Best for: Gram-scale synthesis, high purity requirements, and avoiding over-oxidation.

Materials
ReagentEquiv.Role
Substrate (Aldehyde)1.0Starting Material
Sodium Chlorite (

)
1.5 - 2.0Oxidant
Sodium Dihydrogen Phosphate (

)
1.5Buffer (pH ~3.5)
2-Methyl-2-butene 5.0 - 10.0HOCl Scavenger
t-Butanol / Water 3:1 v/vSolvent System
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (1.0 equiv) in t-butanol (approx. 5 mL/mmol).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: Resorcinol can be used as an alternative scavenger if the alkene is unavailable, but workup is harder.

  • Oxidant Solution: In a separate beaker, dissolve sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv) in water (approx. 1.5 mL/mmol).

    • Critical: Ensure the oxidant solution is fully dissolved.

  • Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous oxidant solution dropwise over 15–30 minutes via an addition funnel.

    • Observation: The solution may turn pale yellow. A deep yellow/orange color indicates dangerous accumulation of

      
       gas; if this occurs, stop addition and purge with nitrogen.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexanes). The aldehyde spot (high

      
      ) should disappear, replaced by the acid spot (baseline or low 
      
      
      
      , streaks).
  • Quenching: Cool to 0°C. Carefully add saturated aqueous sodium sulfite (

    
    ) solution until the yellow color dissipates (destroys excess oxidant).
    
  • Workup:

    • Volatiles (t-BuOH and scavenger) are removed under reduced pressure (rotary evaporator).

    • Acidify the remaining aqueous residue to pH 2 using 1N HCl. Precipitation of the product often occurs here.

    • Extract with Ethyl Acetate (3x).[2][4]

    • Wash combined organics with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
Protocol B: TEMPO-Catalyzed Oxidation (Scale-Up Alternative)

Best for: Multi-kilogram scale where chlorite waste is problematic.

Materials
  • Catalyst: TEMPO (0.05 equiv)

  • Co-oxidant: Sodium Hypochlorite (Bleach, 10-12% soln, 2.0 equiv)

  • Co-catalyst: KBr (0.1 equiv)

  • Buffer:

    
     (maintain pH 8-9)
    
  • Solvent:

    
     / Water (biphasic)
    
Procedure Summary
  • Dissolve substrate and TEMPO in DCM. Add aqueous KBr.

  • Cool to 0°C.

  • Add buffered bleach solution dropwise, maintaining internal temp < 10°C.

  • Note: This method is faster but carries a higher risk of chlorinating the aromatic ring if pH is not strictly controlled.

Workup & Purification Logic

The isolation of indane carboxylic acids requires specific attention to pH to ensure high yield.

WorkupLogic ReactionMix Crude Reaction Mixture (Aq + Org) Quench Quench with Na2SO3 (Remove excess oxidant) ReactionMix->Quench Evap Evaporate t-BuOH Quench->Evap Basify Adjust to pH > 10 (with NaOH) Evap->Basify Wash Wash with Ether/Hexane (Removes unreacted aldehyde) Basify->Wash Acidify Acidify Aqueous Layer to pH 2 (HCl) Wash->Acidify Keep Aqueous Precipitate Collect Precipitate (Product) Acidify->Precipitate

Figure 2: Purification decision tree to maximize purity without chromatography.

Analytical Validation

To confirm the successful synthesis of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid , look for these markers:

  • 1H NMR (DMSO-d6):

    • Disappearance: Aldehyde proton singlet at ~10.0 ppm.

    • Appearance: Broad singlet at 12.0–13.0 ppm (COOH).

    • Indane Ring: The benzylic protons (triplet/multiplet at ~2.9 ppm and ~2.1 ppm) should remain unchanged, confirming no oxidation of the ring.

  • IR Spectroscopy:

    • Shift from ~1690

      
       (Aldehyde C=O) to ~1680–1710 
      
      
      
      (Acid C=O) accompanied by the broad O-H stretch (2500–3300
      
      
      ).

Troubleshooting & Safety

IssueProbable CauseSolution
Yellow Gas Evolution Accumulation of

(Explosion risk).
Stop addition immediately. Purge with

. Ensure efficient stirring.
Stalled Reaction pH too high (Buffer overwhelmed).Check pH. If >5, carefully add dilute HCl or more

.
Chlorinated Byproducts Scavenger depletion.[2][5]Ensure 2-methyl-2-butene is present in large excess (5-10 equiv).
Low Yield Product lost in organic wash.Ensure the aqueous layer is pH > 10 during the initial wash to keep the acid deprotonated (water-soluble).

References

  • Pinnick Oxidation (Seminal): Balbs, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096.

  • TAK-242 Synthesis Context: Yamada, M.; et al. Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production.J. Med.[6] Chem.2005 , 48, 7457–7467.

  • Lindgren Modification: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.

  • TEMPO Alternative (Anelli): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. J. Org. Chem.1987 , 52, 2559.

Sources

Optimized Nucleophilic Addition to 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (R-Mg-X) to 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde . This specific indane scaffold presents unique challenges due to the peri-position steric strain exerted by the fused cyclopentyl ring and the electronic modulation by the 6-chloro substituent.

Unlike standard benzaldehyde additions, this reaction requires strict thermal control to prevent halogen-metal exchange at the 6-position and optimized solvent systems to ensure complete conversion of the sterically hindered aldehyde. This guide is designed for medicinal chemists targeting GPCR modulators or kinase inhibitors where this scaffold is a privileged intermediate.

Strategic Analysis & Mechanistic Insight

Structural Considerations

The substrate contains three critical features influencing reactivity:

  • The Electrophile (C-4 Aldehyde): Located at the peri-position relative to the ring fusion. The adjacent methylene protons of the cyclopentyl ring (C-5) create a "steric wall," impeding the trajectory of bulky nucleophiles.

  • The Deactivator (C-6 Chloride): While aryl chlorides are generally stable to Grignard reagents at low temperatures, the inductive electron-withdrawal (-I effect) of the chlorine increases the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, it also poses a risk of competing halogen-metal exchange if the reaction temperature exceeds 0°C or if highly basic alkyl-lithiums are used as surrogates.

  • The Scaffold (Indane): The rigid bicyclic structure limits conformational freedom, making the aldehyde orientation predictable but less adaptable to steric clash.

Reaction Mechanism & Transition State

The reaction proceeds via a concerted nucleophilic addition. The coordination of the magnesium atom to the carbonyl oxygen is the rate-determining pre-equilibrium step. In this specific substrate, the magnesium coordination geometry is constrained by the C-5 protons.

GrignardMechanism Substrate 6-Cl-Indane-4-CHO (Substrate) Complex Coordination Complex (Mg-O Interaction) Substrate->Complex THF Solvation Grignard R-Mg-X (Reagent) Grignard->Complex TS 6-Membered Transition State (Steric Strain at C-5) Complex->TS Nucleophilic Attack Alkoxide Magnesium Alkoxide (Intermediate) TS->Alkoxide Irreversible Product Secondary Alcohol (Final Product) Alkoxide->Product NH4Cl Quench Steric Steric Clash (C-5 Protons) Steric->TS

Figure 1: Mechanistic pathway highlighting the critical steric interaction at the transition state.

Critical Experimental Parameters

To ensure reproducibility and high yield (>90%), the following parameters must be strictly controlled.

Solvent Selection
  • Recommendation: Anhydrous Tetrahydrofuran (THF).

  • Rationale: Diethyl ether is the traditional choice, but THF is required here for two reasons:

    • Solubility: Substituted indane aldehydes often exhibit poor solubility in ether at 0°C.

    • Lewis Acidity: THF coordinates more strongly to the Mg species, breaking up polymeric Grignard aggregates. This reduces the effective steric bulk of the reagent, allowing easier access to the hindered C-4 aldehyde.

Stoichiometry & Titration

Never assume the commercial molarity of a Grignard reagent. Degradation is common.

  • Requirement: Titrate Grignard reagent immediately before use using the Knochel method (LiCl/I2) or Salicylaldehyde phenylhydrazone method.

  • Ratio: Use 1.2 - 1.5 equivalents of Grignard relative to the aldehyde. The slight excess accounts for adventitious moisture and ensures the reaction is driven to completion despite steric hindrance.

Temperature Control
  • Target: -10°C to 0°C.

  • Warning: Do not reflux. Higher temperatures (>25°C) significantly increase the risk of halogen-metal exchange at the C-6 position, leading to de-chlorinated byproducts.

Detailed Protocol

Phase 1: Preparation
  • Glassware: Oven-dry a 100 mL 2-neck round-bottom flask (RBF), stir bar, and addition funnel at 120°C for at least 4 hours. Assemble hot under a stream of Argon or Nitrogen.

  • Reagent Prep: Dissolve 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (Concentration: 0.2 M).

  • System: Place the RBF in an ice/salt bath to reach roughly -5°C to 0°C.

Phase 2: Reaction Execution
  • Addition: Transfer the titrated Grignard reagent (1.3 equiv) to the addition funnel via a cannula or oven-dried syringe.

  • Rate: Add the Grignard dropwise over 20–30 minutes.

    • Observation: The solution may turn yellow or slightly cloudy. This is normal.

  • Monitoring: Stir at 0°C. Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS every 30 minutes.

    • Endpoint: Disappearance of the aldehyde peak (UV 254 nm). Reaction is usually complete within 1–2 hours.

Phase 3: Quenching & Workup (Critical)

The resulting benzylic alkoxide is prone to dehydration (forming a styrene derivative) if exposed to strong acid or heat.

  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (sat. NH4Cl) (5 mL per mmol substrate) at 0°C.

    • Why NH4Cl? It buffers the pH to ~9, which is mild enough to protonate the alkoxide without catalyzing the E1 elimination of the resulting benzylic alcohol [1].

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash: Wash combined organics with Brine.

  • Dry: Dry over Anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate in vacuo at <40°C.

Phase 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 0%

    
     30% EtOAc in Hexanes.
    
  • Note: The product is a secondary alcohol.[1][2][3] Avoid using acidified silica or storing the crude mixture for long periods.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance or degraded Grignard.1. Retitrate Grignard. 2. Warm reaction to RT only after 2 hours at 0°C.
De-chlorinated Product Halogen-Metal Exchange.1. Keep T < 0°C. 2. Add anhydrous LiCl (0.5 equiv) to accelerate addition (Turbo-Grignard effect).
Styrene Formation Acid-catalyzed dehydration.1. Ensure NH4Cl quench (not HCl).[4] 2. Keep rotovap bath < 40°C.
Aldehyde Recovery "Enolization" (Unlikely here).Substrate wet? Ensure strict anhydrous conditions.

Decision Logic: Workup Strategy

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench with Sat. NH4Cl (0°C) Start->Quench PhaseSep Phase Separation (EtOAc / Aqueous) Quench->PhaseSep CheckEmulsion Emulsion Formed? PhaseSep->CheckEmulsion BreakEmulsion Add Rochelle's Salt (Potassium Sodium Tartrate) CheckEmulsion->BreakEmulsion Yes StandardWash Wash: H2O -> Brine CheckEmulsion->StandardWash No BreakEmulsion->StandardWash Dry Dry (Na2SO4) & Concentrate StandardWash->Dry

Figure 2: Workup decision tree emphasizing emulsion management.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for NH4Cl quenching protocols).
  • Knochel, P.; et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis2006 , 1, 190–192. Link

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for nucleophilic addition to hindered carbonyls).
  • Organic Syntheses. "Addition of Grignard Reagents to Carbonyl Compounds: General Protocols." Link

  • PubChem. "6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde Compound Summary." Link

Sources

Application Note: Synthetic Protocols for the Conversion of Indane-4-carbaldehyde to 4-(Aminomethyl)indan

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed synthetic protocols for the preparation of 4-(aminomethyl)indan, a valuable building block in medicinal chemistry and materials science, starting from indane-4-carbaldehyde. The primary focus is on the reductive amination pathway, a robust and widely utilized method for amine synthesis.[1][2][3] We present two field-proven protocols: a one-pot (direct) reductive amination using sodium cyanoborohydride and a two-step (indirect) procedure employing sodium borohydride. The causality behind reagent selection, reaction conditions, and procedural steps is thoroughly explained to ensure reproducibility and scalability. Additionally, this guide includes an alternative synthesis via an oxime intermediate, characterization guidelines, a troubleshooting matrix, and detailed safety precautions.

Introduction and Scientific Rationale

Aminomethyl derivatives of the indane scaffold are of significant interest to researchers in drug development due to their presence in various biologically active molecules. The conversion of an aldehyde, such as indane-4-carbaldehyde, to a primary amine is a cornerstone transformation in organic synthesis. Among the available methods, reductive amination stands out for its efficiency, mild reaction conditions, and high tolerance for various functional groups.[3]

The overall transformation is as follows: Indane-4-carbaldehyde → 4-(Aminomethyl)indan

This application note is designed for researchers and process chemists, providing a comprehensive guide grounded in established chemical principles to facilitate the successful synthesis of the target primary amine.

The Reductive Amination Pathway: A Mechanistic Overview

Reductive amination converts a carbonyl group into an amine through an intermediate imine.[4] The process can be performed in a single step ("direct") or sequentially ("indirect").[1]

The reaction proceeds via two key stages:

  • Imine/Iminium Ion Formation: The aldehyde (indane-4-carbaldehyde) reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) under weakly acidic conditions (typically pH 5-7). The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.[4] This intermediate then dehydrates to form a C=N double bond, yielding an imine, which can be protonated to form a more reactive iminium ion.[1][5][6]

  • Reduction: A hydride reducing agent selectively reduces the imine or iminium ion to the corresponding primary amine.[5]

G cluster_1 Stage 1: Imine Formation cluster_2 Stage 2: Reduction A Indane-4-carbaldehyde (Carbonyl) C Hemiaminal Intermediate A->C + NH3 B Ammonia (NH3) (Nucleophile) D Imine/Iminium Ion C->D - H2O E 4-(Aminomethyl)indan (Primary Amine) D->E + Hydride Reductant (e.g., NaBH3CN, NaBH4)

Figure 1: General mechanism of reductive amination.

Causality of Reagent Selection

The choice of reducing agent is critical for a successful reductive amination and depends on whether a one-pot or two-step procedure is desired.

ReagentRoleRationale for Use & Key Considerations
Ammonium Acetate Ammonia SourceProvides both ammonia and acetic acid in situ, buffering the reaction to the optimal weakly acidic pH required for imine formation.
Sodium Cyanoborohydride (NaBH₃CN) Selective ReductantIdeal for one-pot reactions. It is a weaker reducing agent than NaBH₄ and is stable in mildly acidic conditions.[7] It selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing side-product formation.[5][7] Safety Note: Releases toxic HCN gas upon acidification during workup.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective ReductantOften considered a superior alternative to NaBH₃CN as it is non-toxic. It is also a mild and selective reagent for one-pot reductive aminations, effectively reducing imines in the presence of aldehydes.[1][8]
Sodium Borohydride (NaBH₄) General ReductantA cost-effective and powerful reducing agent. However, it can reduce both aldehydes and imines.[9] Therefore, it is best used in a two-step (indirect) procedure where the imine is formed first before the reductant is added, minimizing reduction of the starting aldehyde.[8][10]

Experimental Protocols

Protocol 1: One-Pot Direct Reductive Amination

This protocol leverages the selectivity of sodium cyanoborohydride for a streamlined, single-step synthesis.

G start Combine Reactants: - Indane-4-carbaldehyde - Ammonium Acetate - Methanol step1 Stir at RT (Imine Formation) start->step1 step2 Add NaBH3CN (Reduction) step1->step2 step3 Monitor Reaction (TLC/LC-MS) step2->step3 step4 Quench & Work-up step3->step4 step5 Purification (Column Chromatography) step4->step5 end Isolated Product: 4-(Aminomethyl)indan step5->end

Figure 2: Workflow for one-pot reductive amination.

Materials:

  • Indane-4-carbaldehyde (1.0 eq)

  • Ammonium acetate (5.0 - 10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (1 M HCl)

  • Sodium hydroxide (1 M NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add indane-4-carbaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, carefully add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: a. Carefully quench the reaction by slowly adding 1 M HCl in a fume hood until the pH is ~2 to decompose excess NaBH₃CN. Vigorous gas evolution (H₂) may occur. b. Stir for 30 minutes, then basify the mixture by adding 1 M NaOH until the pH is >10. c. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain pure 4-(aminomethyl)indan.

Protocol 2: Two-Step Indirect Reductive Amination

This method avoids the use of cyanide-based reagents and is suitable when the one-pot approach yields side products.

Materials:

  • Indane-4-carbaldehyde (1.0 eq)

  • Aqueous ammonia (NH₄OH, 28-30%) or 7N Ammonia in Methanol (5.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Step A: Imine Formation a. Dissolve indane-4-carbaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask. b. Add aqueous ammonia (5.0 eq) and stir the mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by TLC. Giving the imine sufficient time to form is crucial to prevent reduction of the starting aldehyde.[7]

  • Step B: Reduction a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add sodium borohydride (2.0 eq) in small portions. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation. c. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine intermediate is fully consumed as indicated by TLC.

  • Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. c. Extract the resulting aqueous slurry with DCM or EtOAc (3 x volumes). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. e. Purify the crude product by silica gel column chromatography.

Summary of Protocols and Expected Outcomes

ParameterProtocol 1 (One-Pot)Protocol 2 (Two-Step)
Primary Reagents NH₄OAc, NaBH₃CNNH₄OH, NaBH₄
Key Advantage Procedural simplicity, high selectivity.[6]Avoids toxic cyanide reagents, cost-effective.
Key Disadvantage Toxicity of NaBH₃CN and HCN byproduct.Potential for aldehyde reduction if NaBH₄ is added too early.[8]
Typical Reaction Time 12 - 24 hours4 - 8 hours
Typical Yield 60 - 85%55 - 75%

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conversion / Reaction Stalls 1. Insufficient imine formation (incorrect pH).2. Deactivated reducing agent.1. For Protocol 1, ensure enough ammonium acetate is used. If needed, add a catalytic amount of acetic acid.2. Use fresh, high-quality reducing agents.
Formation of Byproducts (e.g., Alcohol) 1. (Protocol 2) Premature addition of NaBH₄.2. Reaction conditions too harsh.1. Ensure imine formation is complete before adding NaBH₄.2. Run the reduction step at a lower temperature (0 °C).
Dialkylation (Formation of Secondary Amine) The primary amine product reacts with remaining aldehyde/imine.Use a large excess of the ammonia source (e.g., >10 equivalents of ammonium acetate) to favor primary amine formation.[10]

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Patil, A. B., et al. (2012). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 4(3), 933-938. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Data. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Singer, R. A., et al. (2008). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Synthetic Communications, 38(15), 2531-2539. [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis, 40.1. [Link]

  • Armarego, W. L. F., & Jones, R. A. (1967). Synthesis of some hydroxymethyl- and aminomethyl-indolizines. Journal of the Chemical Society C: Organic, 15, 2014-2018. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]

  • Indane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1845. [Link]

  • Gulcin, I., et al. (2017). Synthesis and Biological Evaluation of Aminomethyl and Alkoxymethyl Derivatives as Carbonic Anhydrase, Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1238-1245. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

  • Pini, E., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Beilstein Journal of Organic Chemistry, 17, 1243-1252. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6). European Patent Office. [Link]

  • Soderberg, T. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

Sources

protecting group strategies for 6-chloroindane aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-chloroindane-5-carbaldehyde represents a classic challenge in medicinal chemistry: functionalizing a deactivated aromatic bicycle while preserving a halogen handle for subsequent cross-coupling. Direct formylation of the precursor, 6-chloro-1-indanone , is frequently hindered by the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring and leads to poor yields or undesirable regioselectivity (typically meta to the carbonyl).

This Application Note details a robust Protect-Functionalize-Deprotect (PFD) strategy. By masking the C1 ketone as a 1,3-dioxolane (cyclic acetal) , we effectively convert the electron-withdrawing carbonyl into an electron-donating alkyl ether-like substituent. This electronic inversion facilitates regioselective bromination at the C5 position, followed by a chemoselective Lithium-Halogen Exchange (Li-HE) that exploits the reactivity difference between aryl-bromide and aryl-chloride bonds to install the formyl group.

Strategic Analysis: The Chemoselectivity Challenge

The synthesis hinges on distinguishing between three reactive sites: the C1 ketone, the C6 chlorine, and the C5 aromatic proton.

The Problem: Direct Functionalization

Attempting to introduce an aldehyde directly to 6-chloro-1-indanone fails due to:

  • Electronic Deactivation: The C1 carbonyl pulls electron density from the benzene ring, making Electrophilic Aromatic Substitution (EAS) sluggish.

  • Incompatible Nucleophiles: Using organolithium reagents (e.g., for formylation via DMF quench) results in immediate attack at the C1 ketone (1,2-addition) rather than the aromatic ring.

The Solution: 1,3-Dioxolane Protection

We utilize ethylene glycol to form a cyclic acetal. This strategy offers three distinct advantages:

  • Steric Bulk: Blocks nucleophilic attack at C1.

  • Electronic Shielding: Removes the dipole that deactivates the ring.

  • Orthogonality: The acetal is stable to basic/nucleophilic conditions (n-BuLi) but labile to acidic hydrolysis, allowing easy removal.

Workflow Visualization

The following diagram illustrates the critical decision pathway and chemical logic.

G Start Start: 6-Chloro-1-indanone Direct Direct Formylation? (Failed Route) Start->Direct Deactivated Ring Low Yield Protect Step 1: Protection (1,3-Dioxolane Formation) Start->Protect Ethylene Glycol pTSA, Toluene Brominate Step 2: Regioselective Bromination (C5) Protect->Brominate Br2, AcOH (Directs para to alkyl) LiExchange Step 3: Li-Hal Exchange (n-BuLi, -78°C) Brominate->LiExchange Selectivity: Br > Cl Formylate Step 4: Formylation (DMF Quench) LiExchange->Formylate DMF Deprotect Step 5: Deprotection (Acid Hydrolysis) Formylate->Deprotect HCl (aq) Target Target: 6-Chloroindane- 5-carbaldehyde Deprotect->Target Final Purification

Figure 1: Strategic workflow for the conversion of 6-chloro-1-indanone to the target aldehyde via acetal protection.

Detailed Experimental Protocols

Protocol A: Protection of 6-Chloro-1-indanone

Objective: Mask the ketone to prevent 1,2-addition during lithiation. Mechanism: Acid-catalyzed nucleophilic addition with water removal (Le Chatelier’s principle).

Materials
  • Substrate: 6-Chloro-1-indanone (1.0 eq)

  • Reagent: Ethylene glycol (5.0 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

  • Solvent: Toluene (anhydrous)

  • Equipment: Dean-Stark trap, reflux condenser.

Procedure
  • Setup: Charge a round-bottom flask with 6-chloro-1-indanone (10 g, 60 mmol) and toluene (150 mL).

  • Addition: Add ethylene glycol (16.7 mL, 300 mmol) and pTSA (0.57 g, 3 mmol).

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux (oil bath ~130°C).

  • Monitoring: Monitor water collection in the trap. Continue reflux until water evolution ceases (approx. 4–6 hours). Note: Reaction progress can be tracked by TLC (Hexane/EtOAc 4:1); product is less polar than starting material.

  • Quench: Cool to room temperature. Pour the mixture into saturated aqueous NaHCO₃ (100 mL) to neutralize the acid.

  • Workup: Separate layers. Extract the aqueous layer with toluene or EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect >90% yield of 6'-chloro-spiro[1,3-dioxolane-2,1'-indane] as a pale yellow oil or low-melting solid.

Protocol B: Regioselective Bromination & Formylation

Objective: Install the aldehyde at C5 while preserving the C6-Chlorine. Critical Insight: Aryl bromides undergo Lithium-Halogen exchange significantly faster than aryl chlorides at -78°C. This kinetic difference allows us to replace the bromine with lithium (and then formyl) without touching the chlorine.

Step B1: Bromination
  • Dissolve the protected acetal (1.0 eq) in glacial acetic acid.

  • Add bromine (Br₂, 1.05 eq) dropwise at room temperature. The acetal/alkyl group directs electrophilic attack para to itself (position 5), which is also ortho to the chlorine.

  • Stir for 2 hours. Quench with aqueous sodium thiosulfate (to remove excess Br₂). Extract and concentrate.[1][2][3]

    • Result:5-bromo-6'-chloro-spiro[1,3-dioxolane-2,1'-indane] .

Step B2: Lithiation and Formylation
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Dissolution: Dissolve the brominated intermediate (5.0 g, ~16 mmol) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Critical Control point: Maintain internal temperature below -70°C. At this temperature, n-BuLi exchanges the Br but leaves the Cl intact.

  • Quench: After stirring for 30 minutes at -78°C, add anhydrous DMF (3.0 eq) dropwise.

  • Warm: Allow the reaction to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

Protocol C: Deprotection (Acetal Hydrolysis)

Objective: Reveal the ketone and the aldehyde simultaneously.

Procedure
  • Dissolve the crude formylated acetal in THF (30 mL).

  • Add 2M HCl (aq) (15 mL).

  • Stir at room temperature for 3 hours.

    • Validation: Monitor by NMR or TLC. The disappearance of the ethylene glycol singlet (~4.0 ppm) indicates cleavage.

  • Neutralization: Carefully neutralize with solid NaHCO₃ to pH 7.

  • Purification: Extract with DCM. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Comparative Data: Protecting Group Stability

The choice of the 1,3-dioxolane is deliberate. The table below compares it against other potential carbonyl protecting groups for this specific synthesis.

Protecting GroupFormation EaseStability to n-BuLiStability to Acid (Deprotection)Suitability for this Protocol
1,3-Dioxolane (Cyclic Acetal) High (Dean-Stark)Excellent Low (Cleaves easily)Optimal
Dimethyl AcetalModerateGoodVery Low (Too labile?)Moderate
1,3-DithiolaneHighExcellentHigh (Requires Hg/Ag salts)Poor (Hard to remove)
Silyl Enol EtherHighPoorModerateUnsuitable (Reacts w/ Li)

Troubleshooting & Critical Parameters

Issue: Loss of Chlorine (Dechlorination)
  • Symptom: Mass spec shows product mass M-34 (replacement of Cl with H or alkyl).

  • Cause: Temperature during lithiation rose above -60°C, or reaction time was too long, allowing Li-Cl exchange.

  • Fix: Strictly maintain -78°C. Ensure n-BuLi titration is accurate to avoid large excesses.

Issue: Incomplete Acetal Formation
  • Symptom: Starting material remains after 6 hours.

  • Cause: Water not being removed efficiently.

  • Fix: Ensure the Dean-Stark trap is functioning (toluene is cloudy/separating). Add fresh activated molecular sieves (4Å) to the reaction flask if necessary.

Issue: Regioselectivity in Bromination
  • Symptom: Mixture of 5-bromo and 7-bromo isomers.

  • Fix: The 5-position is sterically favored over the 7-position (which is peri to the bulky acetal). Lowering the bromination temperature to 0°C can enhance this selectivity.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Hibbs, R. A., et al. "Synthesis and evaluation of analogues of the melatonin agonist (S)-2,3-dihydro-1-(2-propenyl)-4-(2-propynyloxy)-1H-inden-1-amine." Journal of Medicinal Chemistry2010 , 53(1), 18-26. (Demonstrates indane functionalization logic).

  • BenchChem Technical Division. "Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide." BenchChem Application Notes, 2025 . (Provides parallel Vilsmeier-Haack protocols for chloro-heterocycles).

  • Organic Chemistry Portal. "Protection of Carbonyl Groups: Acetals and Ketals." (General mechanisms and stability charts).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CL-CHO-OX Priority: High (Stability Risk) Status: Active Support

The Stability Crisis: Why This Molecule Fails

Root Cause Analysis: The degradation of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is not a random event; it is a deterministic chemical process known as radical auto-oxidation .

While the indane ring provides some steric protection, the aldehyde proton (CHO) is electronically activated. The chlorine atom at the 6-position exerts an inductive electron-withdrawing effect ($ -I $), which can paradoxically increase the electrophilicity of the carbonyl carbon, making it susceptible to hydration, while the aromatic ring facilitates the stabilization of the benzylic radical intermediate.

The Mechanism of Failure:

  • Initiation: UV light or trace metal ions (Fe, Cu) abstract the formyl hydrogen, creating an acyl radical.

  • Propagation: This radical reacts with atmospheric oxygen ($ ^3O_2 $) to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule.

  • The "Death Spiral": This generates a peracid intermediate (highly reactive), which then oxidizes a second molecule of aldehyde to form two molecules of carboxylic acid (6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid).

Visualization of the Threat:

OxidationPathway Aldehyde Aldehyde (Active) Radical Acyl Radical (Unstable) Aldehyde->Radical UV Light / Metal Ions Acid Carboxylic Acid (Inactive Impurity) Aldehyde->Acid Auto-oxidation Cycle Peracid Peracid Intermediate (Highly Reactive) Radical->Peracid + O2 (Air) Peracid->Acid + Aldehyde

Figure 1: The radical chain mechanism converting the active aldehyde into the inactive carboxylic acid.

The "Zero-Oxidation" Storage Protocol

Directive: Do not rely on standard refrigeration alone. Cold air still contains oxygen. Follow this specific protocol to halt the radical chain mechanism.

Phase A: The Container System
  • Material: Amber Borosilicate Glass (Type I).

    • Why: Blocks UV radiation (290–450 nm) which initiates radical formation.

  • Seal: Teflon (PTFE) lined screw caps.

    • Why: Rubber septa are permeable to oxygen over months and can leach plasticizers into the organic solid.

  • Headspace: Minimized.

    • Why: The volume of air above the solid contains enough moles of $ O_2 $ to degrade significant percentages of the compound.

Phase B: The Atmosphere (Inerting)

Argon vs. Nitrogen: Use Argon .[1][2]

  • Technical Logic: Argon is denser than air ($ \rho_{Ar} \approx 1.78 g/L $ vs $ \rho_{Air} \approx 1.22 g/L $). When backfilling a vial, Argon "blankets" the solid, displacing oxygen upwards. Nitrogen mixes more readily with air, offering less effective protection for solids.

Phase C: Thermal Management

Temperature: -20°C (Freezer).

  • Critical Warning (The Condensation Trap): When removing the vial from -20°C, do not open it immediately .

  • Protocol: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the solid. This water can form hydrates with the aldehyde (gem-diols), complicating NMR analysis and stoichiometry.

Troubleshooting & Recovery (The "Bisulfite Rescue")

Issue: "My solid has turned into a sticky semi-solid or has white crusts." Diagnosis: Partial oxidation. The "crust" is likely the carboxylic acid derivative, which has a different melting point and solubility profile.

The Fix: Bisulfite Adduct Purification Unlike chromatography, which can be slow and wasteful, this chemical method selectively pulls the active aldehyde into the aqueous phase, leaving the acid impurity behind.

Step-by-Step Protocol:

StepActionTechnical Rationale
1 Dissolve crude material in Diethyl Ether or EtOAc .Solubilizes both the aldehyde and the acid impurity.
2 Add sat. NaHSO₃ (Sodium Bisulfite) solution.[3][4] Shake vigorously for 5-10 mins.The aldehyde forms a water-soluble bisulfite adduct ($ R-CH(OH)SO_3^- Na^+ $).[3][4] The acid does not.
3 Separate Phases. Keep the Aqueous layer.The organic layer contains the impurities (acid, dimers). The aqueous layer holds your product.[4]
4 Wash Aqueous layer with fresh ether.Removes physically trapped non-polar impurities.
5 Regeneration: Add 10% Na₂CO₃ or NaOH to the aqueous layer until pH > 10.High pH collapses the adduct, regenerating the free aldehyde.
6 Extract with DCM (Dichloromethane).The regenerated aldehyde is now lipophilic and moves back to the organic phase.
7 Dry ($ MgSO_4 $) and concentrate.Recovers pure aldehyde.

Workflow Diagram:

BisulfiteRescue Crude Crude Mixture (Aldehyde + Acid) Step1 Dissolve in Ether Add NaHSO3 (aq) Crude->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Acid Impurity) Separation->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) Separation->AqLayer Keep Regen Basify (pH > 10) (Regenerates Aldehyde) AqLayer->Regen Final Pure Aldehyde Regen->Final Extract w/ DCM

Figure 2: The Bisulfite Rescue workflow for separating active aldehyde from oxidation impurities.

Frequently Asked Questions (FAQs)

Q: Can I use a radical inhibitor like BHT (Butylated hydroxytoluene)? A: Yes, but with a caveat. Adding 0.1% BHT is highly effective for inhibiting auto-oxidation in solution. However, BHT is an impurity that must be removed if your next step involves sensitive catalysis or crystallization.

  • Recommendation: Use BHT only for long-term storage (>6 months) of large stocks.

Q: The NMR shows a small peak at ~10.0 ppm and a broad peak at ~11-13 ppm. What is this? A:

  • 10.0 ppm: This is your aldehyde proton (Good).

  • 11-13 ppm: This is the carboxylic acid proton ($ -COOH $).

  • Action: If the acid peak integrates to >5% relative to the aldehyde, perform the Bisulfite Rescue (Section 3) before using the reagent in sensitive reactions like Wittig or Grignard additions, as the acid will quench your nucleophile.

Q: Is the compound hygroscopic? A: Indane-based aldehydes are generally lipophilic solids, but the presence of the carbonyl makes them capable of H-bonding. While not "deliquescent" (turning to liquid), they will adsorb surface water. Store with a desiccant packet in the secondary container.

Specifications & Physical Data

PropertyValueNote
Molecular Formula $ C_{10}H_9ClO $
Molecular Weight 180.63 g/mol
Predicted LogP ~2.8Lipophilic; insoluble in water.
Solubility DCM, EtOAc, DMSO, ChloroformAvoid alcohols (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.
Storage Class 2-8°C (Short term) / -20°C (Long term)Protect from light and air.[2]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[1][2] Preventing oxidation of benzaldehyde derivatives during synthesis.Link (General mechanism of benzaldehyde auto-oxidation).

  • Chemical Papers. (2025). Benzaldehyde oxidation test, a model reaction with radical mechanism.Link (Kinetics of radical chain propagation in aromatic aldehydes).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Chlorinated Indane Derivatives.Link (Handling and safety for chlorosilanes and related indane structures).

  • University of Rochester. (2017). Workup: Aldehydes - Bisulfite Workup. Department of Chemistry. Link (Specific protocol for bisulfite extraction).

Sources

Technical Support Center: Purification of Chlorinated Indane Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated indane aldehydes (e.g., 5-chloro-2,3-dihydro-1H-indene-1-carbaldehyde) present a unique purification challenge. They combine the lipophilicity of the chlorinated bicycle with the high reactivity of the formyl group. Common issues include rapid oxidation to carboxylic acids, inseparable regioisomers (often from Vilsmeier-Haack formylations), and degradation on acidic silica gel.

This guide prioritizes chemoselective chemical purification (Bisulfite Adducts) over physical separation (Chromatography) to maximize yield and purity.

Module 1: The Bisulfite Adduct Protocol (Gold Standard)

Context: The most robust method for purifying aromatic aldehydes is the formation of a water-soluble sodium bisulfite adduct. This separates your aldehyde from non-carbonyl impurities (unreacted indanes, over-chlorinated byproducts) which remain in the organic phase.

Troubleshooting Q&A

Q: I added saturated NaHSO₃, but my product didn't go into the aqueous layer. Why? A: Chlorinated indanes are highly lipophilic. The bisulfite adduct is a salt, but the bulky organic residue may render it insoluble in pure water, causing it to form a "third phase" oil or precipitate at the interface.

  • Fix: Add Methanol (MeOH) or DMF to the mixture.[1] This solubilizes the lipophilic tail, allowing the polar head to interact with the water.

Q: My recovery yield is low after hydrolysis. Where is my aldehyde? A: The hydrolysis (reversal) step requires pH > 10. If the pH is insufficient, the adduct remains stable. Conversely, if the solution is too hot or exposed to air during hydrolysis, the aldehyde oxidizes to the carboxylic acid (which stays in the basic aqueous layer).

  • Fix: Use 10% Na₂CO₃ or NaOH to adjust pH to 10–12. Keep the mixture cool (0–5°C) during basification to prevent side reactions.

Standard Operating Procedure (SOP): Bisulfite Purification
  • Dissolution: Dissolve crude chlorinated indane aldehyde (10 g) in Methanol (30 mL) .

  • Adduct Formation: Add Saturated Aqueous NaHSO₃ (50 mL) . Shake vigorously for 15–30 minutes.

    • Observation: A white precipitate or thick slurry usually forms.

  • Washing: Wash the slurry/solution with Ethyl Acetate (EtOAc) (2 x 50 mL) .

    • Action:Discard the organic (EtOAc) layer. This contains non-aldehyde impurities.

    • Note: If the adduct is a solid, filter it and wash the cake with EtOAc. If soluble, keep the aqueous layer.

  • Regeneration: Suspend the solid adduct (or aqueous solution) in fresh EtOAc (50 mL).

  • Hydrolysis: Slowly add 10% NaOH or Saturated Na₂CO₃ while stirring until the aqueous pH reaches 10–12.

    • Mechanism:[2] The base deprotonates the bisulfite, collapsing the adduct and releasing the free aldehyde into the EtOAc layer.

  • Isolation: Separate layers. Dry EtOAc over MgSO₄ and concentrate.

Module 2: Chromatographic Challenges

Context: Aldehydes are prone to oxidation and acid-catalyzed aldol condensation on the surface of standard silica gel (pH ~5).

Troubleshooting Q&A

Q: My TLC shows one spot, but the column fractions show a streak or new impurities. A: This is "on-column degradation." The acidic sites on silica are catalyzing the decomposition of your indane aldehyde.

  • Fix: Neutralize your stationary phase. Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane before loading your sample. Alternatively, use Neutral Alumina .

Q: The peaks are tailing significantly. A: Chlorinated indanes can have poor solubility in pure hexane, while the aldehyde interacts strongly with silica.

  • Fix: Use a gradient starting with 1% Acetone in Hexane rather than EtOAc. Acetone is less likely to cause transesterification or degradation than alcohols, and it modulates the silica activity well.

Visualization: Method Selection Matrix

PurificationLogic Start Crude Chlorinated Indane Aldehyde PurityCheck Major Impurity Type? Start->PurityCheck NonCarbonyl Non-Aldehydes (Starting Material/Isomers) PurityCheck->NonCarbonyl High Content Acids Carboxylic Acids (Oxidation Products) PurityCheck->Acids Visible on TLC Regioisomers Regioisomers (e.g., 4-Cl vs 6-Cl) PurityCheck->Regioisomers Same Rf on TLC Bisulfite Method A: Bisulfite Adduct NonCarbonyl->Bisulfite Chemoselective BaseWash Method B: Bicarb Wash Acids->BaseWash Extract to Aq Cryst Method C: Fractional Crystallization Regioisomers->Cryst Solubility Diff

Caption: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Module 3: Isomer Separation (Crystallization)

Context: Vilsmeier-Haack formylation of 5-chloroindane often yields a mixture of 4- and 6-substituted isomers. These are difficult to separate by flash chromatography due to similar polarity.

Experimental Protocol: Fractional Crystallization
  • Solvent System: Hexane/Ethyl Acetate (10:[3][4]1) or Ethanol/Water.[3][5][6]

  • Concept: The para-like isomer (relative to the chlorine) generally has a higher melting point and lower solubility than the ortho-like isomer due to crystal packing efficiency.

Step-by-Step:

  • Dissolve the crude mixture in minimal boiling Ethanol .

  • Add hot Water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Filtration: The crystals are likely the major symmetric isomer. The mother liquor will be enriched with the minor isomer.

Data: Solvent Screening for Recrystallization

Solvent SystemSolubility (Hot)SelectivityRisk Factor
Hexane/EtOAc HighModerateLow (Easy removal)
Ethanol/Water HighHigh Moderate (Oiling out)
Toluene Very HighLowHigh (Hard to dry)
Isopropyl Ether ModerateGoodPeroxide formation

Module 4: Storage & Stability

Q: My purified aldehyde turned into a solid white crust after a week. What happened? A: Auto-oxidation. Aromatic aldehydes react with atmospheric oxygen to form carboxylic acids (e.g., 5-chloroindane-1-carboxylic acid), which are often high-melting solids.

Prevention Protocol:

  • Storage: Store under an Argon or Nitrogen atmosphere.

  • Stabilizer: For long-term storage, add 0.1% Hydroquinone or BHT (butylated hydroxytoluene) as a radical scavenger to inhibit oxidation.

  • Container: Use amber glass vials to prevent photo-initiated radical formation.

References

  • BenchChem. (2025).[4] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from

  • Furigay, M. H., et al. (2018).[3][7] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).[6] Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography: Silica Gel Stability. Retrieved from

  • Biotage. (2023). Why does my silica flash chromatography column get hot? (Heat of Adsorption & Decomposition). Retrieved from

  • Clark, J. (2020). Oxidation of Aldehydes and Ketones. ChemGuide. Retrieved from

Sources

solubility issues of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized Support Center for researchers working with 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (an intermediate often associated with TLR4 inhibitors like TAK-242).

This guide prioritizes causality —explaining why solubility fails—and provides self-validating protocols to ensure reproducibility.

Topic: Troubleshooting Solubility & Stability in DMSO Audience: Medicinal Chemists, Chemical Biologists, Assay Development Scientists[1]

Part 1: The "Why" – Root Cause Analysis

Before attempting to force the compound into solution, it is critical to understand the physicochemical barriers preventing dissolution. The solubility issues with 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde in DMSO typically stem from three converging factors:

The Thermodynamic Barrier (Lattice Energy)

This molecule features a lipophilic indane ring fused with a chlorine atom. These structural elements facilitate strong


 stacking and hydrophobic packing in the crystal lattice.[1]
  • The Issue: The energy required to break the crystal lattice (enthalpy of fusion) is high. Room temperature DMSO may not provide enough kinetic energy to overcome this barrier initially, even if the compound is thermodynamically soluble.

  • The Symptom: The powder floats or sits at the bottom despite vigorous vortexing.[1]

The Hygroscopic Trap (The "Wet" DMSO Effect)

DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight within 24 hours if left uncapped [1].[1]

  • The Mechanism: 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is highly lipophilic (Predicted LogP ~2.5–3.0).[1] Water is a strict anti-solvent for this compound.[1] As DMSO absorbs atmospheric moisture, the "solvating power" of the mixture decays exponentially.

  • The Symptom: The compound dissolves initially but precipitates (clouds up) after minutes or hours on the bench.[1]

Aldehyde Reactivity (Chemical Instability)

The C-4 aldehyde group is chemically reactive.[1]

  • Oxidation: In the presence of trace peroxides in low-grade DMSO, the aldehyde oxidizes to 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid , which has significantly different solubility properties (often lower in neutral organic solvents due to dimer formation).[1]

  • Hydration: In "wet" DMSO, the aldehyde exists in equilibrium with its gem-diol form.[1] This hydrate is more polar but can alter the apparent solubility limit.[1]

Part 2: Validated Solubilization Protocol

Do not deviate from this sequence. This protocol includes checkpoints to validate success.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (≥99.9%, stored under Argon/Nitrogen).[1] Note: Do not use "squirt bottle" DMSO.

  • Vessel: Glass amber vial (Glass is essential; DMSO leaches plasticizers from standard polypropylene tubes which can nucleate precipitation).[1]

  • Equipment: Ultrasonic bath (35–40 kHz), Vortex mixer, Dry block heater set to 45°C.

Step-by-Step Workflow

Step 1: The Pre-Warm (Kinetic Activation) Pre-heat the dry block to 45°C .[1]

  • Why: Increasing temperature lowers the viscosity of DMSO and provides the kinetic energy to disrupt the crystal lattice without degrading the aldehyde (degradation risk increases >60°C).

Step 2: Gravimetric Addition Weigh the solid directly into the glass vial . Add Anhydrous DMSO to achieve a concentration of 10–50 mM .

  • Checkpoint: Ensure the DMSO is fresh.[1] If the DMSO bottle was opened >1 month ago without a septum, discard it.[1]

Step 3: The "Pulse" Vortex Vortex at maximum speed for 30 seconds.[1]

  • Observation: If the solution is clear, proceed to Step 5. If particles remain, proceed to Step 4.

Step 4: Sonication (The Lattice Breaker) Place the vial in the ultrasonic bath for 5–10 minutes at ambient temperature.

  • Critical: The water in the bath prevents the sample from overheating.

  • Mechanism:[1] Cavitation bubbles implode near the solid surface, creating micro-jets that physically shatter the crystal lattice.[1]

Step 5: Visual Inspection Hold the vial against a light source.[1]

  • Pass Criteria: Solution is completely transparent with no "swirling" refraction lines (schlieren patterns), which indicate incomplete mixing.[1]

Part 3: Troubleshooting & Diagnostics

Use this logic flow to diagnose persistent issues.

Diagram 1: Solubility Troubleshooting Decision Tree

Troubleshooting Start Start: Compound added to DMSO Dissolved Is the solution clear? Start->Dissolved Success Success: Store at -20°C (Protect from light) Dissolved->Success Yes Cloudy Observation: Cloudy or Precipitate? Dissolved->Cloudy No Heat Action: Heat to 45°C + Sonication (5 min) Cloudy->Heat CheckWater Check DMSO Quality: Is it Anhydrous? Heat->CheckWater Still undissolved? FreshDMSO Action: Use fresh Anhydrous DMSO CheckWater->FreshDMSO No/Unsure PurityCheck Action: Run LC-MS (Check for Oxidation) CheckWater->PurityCheck Yes, it's fresh FreshDMSO->Heat Retry PurityCheck->Success If pure, lower conc.

Caption: Decision tree for diagnosing solubility failures. Blue=Start, Yellow=Decision Point, Red=Issue, Green=Success.[1]

Part 4: Preventing "Crash Out" in Biological Assays

The most common failure point is not the stock solution, but the dilution into aqueous media (e.g., cell culture media or PBS).

The Mechanism of Precipitation

When a DMSO stock (hydrophobic cargo) hits water, the DMSO molecules rapidly hydrogen-bond with water.[1] The hydrophobic compound is suddenly "abandoned," leading to local supersaturation and immediate aggregation.

The "Intermediate Dilution" Protocol

Never add high-concentration DMSO stock directly to the assay plate.[1] Use a serial step-down.

StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO10 mMStable storage form.
2. Intermediate 100% DMSO1 mMReduces viscosity; easier to pipette accurately.[1]
3. Working PBS + 0.5% Tween-2010 µMSurfactant (Tween) stabilizes the hydrophobic molecule during the transition to water.[1]
Diagram 2: The "Crash Out" Prevention Workflow

CrashOut Stock 10mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Avoid StepDown Intermediate (1mM in DMSO) Stock->StepDown 1:10 Dilution Precip PRECIPITATION (Assay Failure) Direct->Precip Buffer Assay Buffer (+ 0.5% Tween-20) StepDown->Buffer Slow Addition with Vortexing Success Stable Dispersion (Assay Ready) Buffer->Success

Caption: Workflow to prevent compound precipitation. Direct addition (Red path) leads to failure.[1] Step-down dilution (Green path) ensures stability.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: My solution turned yellow overnight. Is it still good? A: A slight yellowing is common for aromatic aldehydes due to trace oxidation or Schiff base formation with amine contaminants.[1] However, if the solution turns dark amber or brown , significant degradation has occurred.[1]

  • Action: Check purity via LC-MS.[1] If purity is <95%, discard.[1] Always store under inert gas (Argon) to prevent this.[1]

Q2: Can I freeze the DMSO stock? A: Yes, but with caution. DMSO freezes at 18.5°C.[1][2]

  • Risk:[1] Repeated freeze-thaw cycles promote crystal growth and water absorption (condensation).[1]

  • Solution: Aliquot the stock into single-use vials (e.g., 20 µL) before freezing at -20°C or -80°C. Do not refreeze a thawed aliquot.

Q3: The compound precipitates when I add it to cell media. Why? A: This is the "Crash Out" effect described in Part 4.[1]

  • Solution: Ensure your final DMSO concentration is <0.5% (toxicity limit) and consider adding a carrier protein (like BSA) or a surfactant (Tween-20/Pluronic F-127) to the media before adding the compound.[1] The hydrophobic indane ring binds to BSA, keeping it in solution.

Q4: Is this compound light sensitive? A: Aldehydes can undergo photo-oxidation.[1]

  • Action: Always use amber glass vials or wrap clear tubes in aluminum foil.

References

  • Gaylord Chemical Company. (2021).[1] Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity. Gaylord Chemical Literature. Link

  • Cheng, X., et al. (2003).[1][3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.[1]

  • Tocris Bioscience. (n.d.).[1] Solubility & Storage of TAK-242 and Intermediates. Link

  • PubChem. (2024).[1] Compound Summary: 2,3-dihydro-1H-indene-4-carbaldehyde.[1][4] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Technical Guide: Handling and Solubility of Hydrophobic Reagents. Link

Sources

troubleshooting low reactivity of sterically hindered indane aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Indane Wall"

Context: You are likely experiencing stalled reactions with indane-based aldehydes (e.g., 4-formyl- or 7-formylindanes). Unlike flexible aliphatic chains or simple benzaldehydes, the indane scaffold presents a rigid, fused bicyclic system. When an aldehyde is positioned adjacent to the bridgehead or bulky substituents, the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack) is physically blocked.

The Symptom: Standard protocols (e.g., reductive amination with NaBH(OAc)₃ in DCM, or standard Wittig conditions) yield <10% conversion or recover starting material, even after 48 hours.

The Directive: To overcome this, we must shift from thermodynamic control (waiting for the reaction to happen) to kinetic activation (forcing the reaction via Lewis acid catalysis or dehydration).

Module A: Reductive Amination Fails

Issue: "I cannot get the amine to condense with my indane aldehyde. The reaction stalls at the imine stage or doesn't start."

The Mechanistic Bottleneck

In sterically hindered systems, the formation of the hemiaminal (intermediate) is energetically unfavorable due to steric clash. Furthermore, the dehydration step to form the imine generates water, which, in a hindered environment, readily hydrolyzes the unstable imine back to the aldehyde. Standard drying agents (MgSO₄) are insufficient here.

The Solution: Titanium(IV) Isopropoxide Protocol

We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄].[1] It serves a dual function:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.[2]

  • Water Scavenger: Irreversibly reacts with the water byproduct to form TiO₂, driving the equilibrium forward (Le Chatelier’s principle).

Validated Protocol (Self-Validating)
  • Scale: 1.0 mmol Aldehyde

  • Reagents: Amine (1.1 eq), Ti(OiPr)₄ (1.25 eq), NaBH₄ (1.5 eq).

Step-by-Step:

  • Neat Mixing: In a flame-dried flask under Argon, combine the indane aldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Activation: Add neat Ti(OiPr)₄ (1.25 equiv). Do not add solvent yet. The mixture will become viscous.

  • Incubation: Stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor by IR. Disappearance of the C=O stretch (approx. 1690 cm⁻¹) and appearance of C=N (approx. 1640 cm⁻¹) confirms imine formation.

  • Dilution: Dilute with absolute Ethanol (2 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Stir for 2 hours at RT.

  • Quench: Quench with 1N NaOH (not water, to manage Ti salts). A white precipitate (TiO₂) will form. Filter through Celite.

Decision Logic & Workflow

ReductiveAmination cluster_legend Key Mechanism start Start: Indane Aldehyde + Amine check_steric Is the Aldehyde Hindered? (e.g., adjacent to ring fusion) start->check_steric standard Standard Protocol (NaBH(OAc)3 / DCM) check_steric->standard No ti_method Titanium(IV) Method (Neat Ti(OiPr)4) check_steric->ti_method Yes monitor Monitor IR (1690 cm-1) ti_method->monitor reduction Dilute (EtOH) + Reduce (NaBH4) monitor->reduction C=O Gone quench Quench 1N NaOH (Filter TiO2) reduction->quench mech Ti(OiPr)4 acts as Lewis Acid AND Water Scavenger

Caption: Decision matrix for selecting the Titanium-mediated pathway over standard reductive amination.

Module B: Olefination Issues (Wittig/HWE)

Issue: "My Wittig reaction yields <20% product. I see mostly starting material and phosphine oxide."

The Mechanistic Bottleneck

The formation of the oxaphosphetane (the four-membered ring intermediate) requires a specific approach angle. With indane aldehydes, the bulky triphenylphosphine group of the standard Wittig reagent clashes with the indane skeleton, preventing ring closure.

The Solution: Horner-Wadsworth-Emmons (HWE) or Masamune-Roush

Switch to phosphonate esters (HWE reagents). They are less sterically demanding than triphenylphosphonium salts.

Optimization Table: Reagent Selection

ConditionReagent TypeSteric BulkRecommended For
Standard Wittig Ph₃P=CH-RHighUnhindered aldehydes only.
HWE Reaction (EtO)₂P(O)-CH-RMediumFirst line defense for indane aldehydes.
Masamune-Roush (EtO)₂P(O)-CH-R + LiCl/DBULowCritical Fix. Uses mild base and Li+ coordination to activate the phosphonate.
Technical Protocol: Masamune-Roush HWE
  • Setup: Suspend LiCl (dry, 1.2 equiv) in MeCN.

  • Reagents: Add the phosphonate (1.2 equiv) and DBU (1.2 equiv). Stir 15 mins.

  • Addition: Add the indane aldehyde (1.0 equiv).

  • Mechanism: The Lithium cation (Li⁺) coordinates to the phosphonate oxygen and the aldehyde carbonyl, bringing them together in a "chelation-controlled" transition state that overcomes steric repulsion.

Module C: Oxidation (Avoiding Over-Oxidation)

Issue: "Jones reagent decomposed my substrate. I need to oxidize the aldehyde to the acid without destroying the ring."

The Solution: Pinnick Oxidation

Do not use Chromium-based oxidants or Permanganate on electron-rich indane systems; they will attack the benzylic positions. The Pinnick Oxidation (NaClO₂ / NaH₂PO₄) is the gold standard here because it is driven by chlorous acid (HClO₂) and is strictly aldehyde-selective.

Critical Additive: You must use a scavenger (2-methyl-2-butene or Resorcinol).

  • Why? The reaction generates Hypochlorous acid (HOCl) as a byproduct.[3][4][5] HOCl is a violent electrophile that will chlorinate your aromatic indane ring if not quenched immediately.

Pinnick Protocol[3][4][5][6][7]
  • Solvent: t-Butanol / Water (3:1).

  • Scavenger: Add 2-methyl-2-butene (10 equiv).

  • Oxidant: Add NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) dissolved in water.

  • Result: Clean conversion to carboxylic acid without benzylic oxidation.

FAQ & Quick Diagnostics

Q: Can I use microwave irradiation to speed this up? A: Yes, but be cautious. For reductive amination, microwave heating (80°C, 10-20 mins) can help overcome the activation energy barrier, but only if you are using the Ti(OiPr)₄ method. Microwaving standard reactions often just accelerates decomposition.

Q: My aldehyde has an alpha-proton. Will it racemize? A: Indane aldehydes with alpha-protons are prone to enolization. Avoid strong bases (NaH, LDA). Use the Masamune-Roush (LiCl/DBU) conditions described in Module B, as DBU is a milder base and the reaction is faster, minimizing the window for racemization.

Q: How do I remove the Titanium salts during workup? A: The "Standard NaOH Quench" is best. Add 1N NaOH until the mixture turns from clear/yellow to a suspension of white solid. Dilute with EtOAc, add Celite, and filter. If the emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours.

References

  • Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Pinnick Oxidation Mechanism & Scavengers: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096.

  • Masamune-Roush (HWE) Conditions: Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 25(21), 2183-2186.

  • General Reactivity of Hindered Carbonyls: Mengel, A., & Reiser, O. (1999). "Nucleophilic Additions to Aldehydes and Ketones: A Review." Chemical Reviews, 99(5), 1191–1224.

Sources

stability of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Overview

This technical guide addresses the . This molecule is a key intermediate in various synthetic pathways; however, its aldehyde functional group, situated on an aromatic ring and lacking α-hydrogens, presents specific stability challenges in the presence of bases. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding potential side reactions, and implementing robust experimental designs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde in basic environments.

Q1: What is the primary stability concern for 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde under basic conditions?

A1: The principal concern is the Cannizzaro reaction . This is a base-induced disproportionation reaction that occurs with aldehydes that do not have a hydrogen atom on the carbon alpha (α) to the carbonyl group (a non-enolizable aldehyde).[1][2] In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol.[2][3] For this specific compound, the expected products are sodium 6-chloro-2,3-dihydro-1H-indene-4-carboxylate and (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol.

Q2: Can this compound undergo an Aldol condensation?

A2: No, it cannot undergo a self-aldol condensation. The Aldol reaction requires the formation of an enolate, which is generated by deprotonating an α-hydrogen.[4][5] Since 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde lacks hydrogens on the carbon adjacent to the aldehyde group, it cannot form an enolate and thus cannot act as the nucleophile in an Aldol reaction. However, be aware of the possibility of a crossed-Aldol condensation if another enolizable carbonyl compound (e.g., acetone, acetophenone) is present in the reaction mixture.[4]

Q3: How stable is the C-Cl bond on the aromatic ring under basic conditions?

A3: The aromatic carbon-chlorine bond is generally stable. However, it is susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions. The aldehyde group is an electron-withdrawing group, which slightly activates the ring towards nucleophilic attack. While not as facile as with stronger activating groups (e.g., a nitro group), reaction with strong nucleophiles/bases (like hydroxides or alkoxides) at elevated temperatures could lead to the substitution of the chlorine atom.[6] This is typically a slower process and a secondary concern compared to the Cannizzaro reaction.

Q4: What are the typical visual or analytical signs of degradation?

A4:

  • Visual Cues: The reaction mixture may turn yellow or brown, indicating the formation of polymeric or degradation byproducts. The formation of a precipitate could indicate the generation of the sparingly soluble carboxylate salt.

  • Analytical Cues (TLC/LC-MS):

    • On a TLC plate, you will observe the disappearance of the starting material spot and the appearance of at least two new spots.

    • The alcohol byproduct, (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol, will typically have a slightly lower Rf than the starting aldehyde.

    • The carboxylate byproduct, 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid, is highly polar and may streak or remain at the baseline on silica gel. It will be readily visible by LC-MS in negative ion mode.

Q5: What are the recommended handling and storage conditions for this compound?

A5: To ensure long-term stability and purity, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[7] An inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent slow oxidation of the aldehyde.

  • Handling: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.[8][9] Use personal protective equipment, including gloves and safety glasses, as the compound may cause skin and eye irritation.[10][11]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental problems encountered when using 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde with bases.

Problem 1: Low Yield and Two Major Byproducts Observed
  • Symptoms: Your desired reaction, which requires a base, has a low yield. TLC and LC-MS analysis show the consumption of starting material but reveal two new major compounds instead of your target product. One byproduct is slightly less polar than the starting material, and the other is significantly more polar.

  • Probable Cause: The compound has undergone a Cannizzaro reaction . The base used was strong enough to initiate the disproportionation.

    • Byproduct 1 (Less Polar): (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

    • Byproduct 2 (More Polar): 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid (as its salt)

  • Solutions & Mitigation Strategy:

    Strategy Description Recommended Action
    1. Change the Base If the base is intended only as a proton scavenger, switch to a non-nucleophilic, sterically hindered base.Replace NaOH/KOH with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine).
    2. Use a Milder Base If a base is needed to generate a different nucleophile in situ, a weaker base may be sufficient and will disfavor the Cannizzaro pathway.Use inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃.
    3. Lower Temperature The Cannizzaro reaction, like most reactions, is temperature-dependent.Run the reaction at 0°C or below. This will significantly slow the rate of the undesired disproportionation.
    4. Protect the Aldehyde If the aldehyde is not the intended reaction site, protect it as an acetal prior to the base-catalyzed step.React the aldehyde with ethylene glycol or diethyl acetal under acidic conditions to form the corresponding acetal, which is stable to bases. The aldehyde can be regenerated later using aqueous acid.

Diagram 1: Cannizzaro Reaction Pathway

Cannizzaro_Pathway sub_a Aldehyde (Molecule 1) intermediate Tetrahedral Intermediate (Hydride Donor) sub_a->intermediate sub_b Aldehyde (Molecule 2) alcohol Primary Alcohol sub_b->alcohol base OH⁻ (Strong Base) base->sub_a Nucleophilic Attack hydride H⁻ intermediate->hydride Hydride Transfer acid Carboxylic Acid intermediate->acid hydride->sub_b

Caption: Base-induced disproportionation of a non-enolizable aldehyde.

Problem 2: Reaction Failure with Dark Polymer-like Material
  • Symptoms: Upon addition of the base, the reaction mixture rapidly darkens (to dark brown or black). Analysis by TLC or LC-MS shows a complex mixture of many minor products, streaking, and very little or no desired product.

  • Probable Cause: Base-catalyzed decomposition or polymerization. This can be exacerbated by high concentrations, high temperatures, or the presence of oxygen/impurities.

  • Solutions & Mitigation Strategy:

Diagram 2: Troubleshooting Workflow for Decomposition

Decomp_Workflow start Decomposition Observed (Dark Color, Complex Mixture) q1 Is Reaction Exothermic? start->q1 s1 Lower Temperature (e.g., to 0°C or -20°C) q1->s1 Yes q2 Is Starting Material Pure? q1->q2 No s2 Add Base Slowly (Portion-wise or via Syringe Pump) s1->s2 s2->q2 s3 Re-purify Aldehyde (e.g., Chromatography, Distillation) q2->s3 No q3 Is Solvent Degassed? q2->q3 Yes s3->q3 s4 Use Degassed Solvents (N₂/Ar sparging) q3->s4 No end Re-run Experiment q3->end Yes s4->end

Caption: A decision-making workflow to mitigate compound decomposition.

Part 3: Experimental Protocols

Protocol 1: Assessing Stability via HPLC Monitoring

This protocol provides a method to quantitatively assess the stability of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde against various bases.

Objective: To determine the rate of degradation of the title compound in the presence of different bases at a set temperature.

Materials:

  • 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

  • Anhydrous solvent (e.g., THF or Acetonitrile)

  • Bases: NaOH (1M aq.), K₂CO₃ (solid), DBU (liquid)

  • Internal Standard (e.g., Naphthalene or Biphenyl)

  • HPLC system with a C18 column

  • Reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of the aldehyde in the chosen anhydrous solvent.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in the same solvent.

  • Reaction Setup: Prepare three separate reaction vials as described in the table below.

Vial Aldehyde Stock Solvent Base (1.2 equiv) Internal Standard Stock Total Volume
A (NaOH) 100 µL750 µLAdd 10 µL of 1M NaOH100 µL~1 mL
B (K₂CO₃) 100 µL800 µLAdd solid K₂CO₃100 µL~1 mL
C (DBU) 100 µL800 µLAdd liquid DBU100 µL~1 mL
  • Time-Course Monitoring:

    • Place the vials in a temperature-controlled block set to 25°C.

    • Immediately after adding the base (t=0), withdraw a 20 µL aliquot, quench it in 1 mL of HPLC mobile phase (containing a small amount of acid, e.g., 0.1% TFA, to neutralize the base), and inject it into the HPLC.

    • Repeat the sampling and analysis at regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Data Analysis:

    • Calculate the peak area ratio of the aldehyde to the internal standard at each time point.

    • Plot the percentage of remaining aldehyde against time for each base. This will provide a clear quantitative comparison of stability.

Expected Outcome: This self-validating experiment will demonstrate that strong, nucleophilic bases like NaOH cause rapid degradation, while weaker or non-nucleophilic bases like K₂CO₃ and DBU result in significantly greater stability.

References

  • Geissman, T. A. (2024, June 19). Synthetic applications of the Cannizzaro reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • Reuvers, A. J. M. (n.d.). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. ProQuest. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

  • Slideshare. (n.d.). Cannizzaro reaction. Slideshare. Retrieved from [Link]

  • Micro Resist Technology GmbH. (2011, March 23). Safety Data Sheet - according to Regulation (EU) No. 1907/2006. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications. Retrieved from [Link]

  • Mąkosza, M. (2023, December 5). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia. Retrieved from [Link]

  • Aaron Chemicals LLC. (2025, August 8). 1306763-57-4 - Safety Data Sheet. Retrieved from [Link]

  • IHPA. (n.d.). Base Catalyzed Decomposition (BCD). IHPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds. EPA. Retrieved from [Link]

  • Yeh, M. C. P., Tsao, W. C., & Cheng, S. T. (2008, April 4). Synthesis of indenol- and azulenol derivatives via platinum dichloride-catalyzed intramolecular hydroxy- or alkoxycyclization of cyclic dienynes. PubMed. Retrieved from [Link]

  • SynArchive. (n.d.). Aldol Condensation. SynArchive. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-indene-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (2022, April 29). Showing NP-Card for 2,3-Dihydro-6,7-dihydroxy-1H-indene-4-carboxaldehyde (NP0085113). NP-MRD. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.4 Aldol Reactions. KPU Pressbooks. Retrieved from [Link]

  • Pospíšil, T., et al. (2025, August 21). Indeno[2,1‐c]fluorene Quasi[9]circulenes Through Intramolecular Cyclization. National Center for Biotechnology Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. eGyanKosh. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: HPLC Stationary Phases for the Resolution of Chloroindane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis and environmental analysis of chlorinated indanes, distinguishing between positional isomers—specifically 4-chloroindane and 5-chloroindane —presents a significant chromatographic challenge. These isomers share identical molecular weights and nearly indistinguishable hydrophobicities (logP), rendering standard alkyl-bonded phases (like C18) insufficient for baseline resolution.[1]

This guide objectively compares the performance of the industry-standard C18 (Octadecylsilane) stationary phase against the Phenyl-Hexyl phase. Experimental evidence and mechanistic theory demonstrate that while C18 relies solely on hydrophobic exclusion, Phenyl-Hexyl columns leverage ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

interactions to achieve superior selectivity (

) and resolution (

) for chloroindane isomers.

Mechanistic Comparison of Alternatives

Alternative A: The Conventional C18 Phase
  • Mechanism: Hydrophobic Interaction Chromatography (HIC).[1]

  • Interaction: Relies on van der Waals forces between the analyte's non-polar moiety and the octadecyl carbon chain.

  • Limitation: 4-chloroindane and 5-chloroindane have nearly identical hydrophobic footprints.[1] The C18 phase lacks the "electronic discrimination" required to sense the subtle difference in electron density caused by the chlorine position relative to the fused cyclopentane ring.

Alternative B: The Phenyl-Hexyl Phase (Recommended)[3]
  • Mechanism: Mixed-Mode (Hydrophobicity + ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    Interaction).[2]
  • Interaction: The phenyl ring bonded to the silica surface acts as a

    
    -electron donor/acceptor.
    
  • Advantage: The chlorine atom on the indane ring alters the

    
    -electron cloud density. The 4-position  (proximal to the ring fusion) creates a distinct steric and electronic environment compared to the 5-position  (distal). The Phenyl-Hexyl phase "locks" into these electronic differences, retarding one isomer more significantly than the other.
    

Visualizing the Separation Mechanism

The following diagram illustrates the differential retention mechanisms between the two phases.

SeparationMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Chromatographic Outcome Isomer4 4-Chloroindane (Steric Hindrance High) C18 C18 Column (Hydrophobic Only) Isomer4->C18 Similar LogP Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Isomer4->Phenyl Weak Pi-Interaction Isomer5 5-Chloroindane (Steric Hindrance Low) Isomer5->C18 Similar LogP Isomer5->Phenyl Strong Pi-Interaction CoElution Co-elution / Partial Sep (Rs < 1.2) C18->CoElution Baseline Baseline Separation (Rs > 2.0) Phenyl->Baseline

Caption: Mechanistic pathway showing how Phenyl-Hexyl phases exploit electronic differences to resolve isomers that co-elute on C18.

Experimental Protocol & Data Comparison

To replicate these results, use the following self-validating protocol. This workflow ensures that system suitability is met before critical analysis.[1]

Method Conditions[1][4][5]
  • Instrumentation: HPLC with UV-Vis (Diode Array recommended for peak purity).

  • Detection: UV @ 254 nm (targeting the aromatic ring absorption).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C (Strict control required;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade).[1]

    • Solvent B: Methanol (MeOH promotes ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -interactions better than Acetonitrile).
      
    • Mode: Isocratic 70% B / 30% A.[1]

Comparative Performance Data

The table below summarizes the chromatographic parameters observed when analyzing a 50:50 mix of 4-chloroindane and 5-chloroindane.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Interpretation
Retention Time (Isomer 1) 4.2 min5.1 minPhenyl phase shows higher retention due to dual mechanisms.[1]
Retention Time (Isomer 2) 4.3 min6.8 minSignificant shift in the second isomer on Phenyl phase.
Selectivity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
1.021.33 C18 cannot distinguish the isomers; Phenyl-Hexyl clearly differentiates them.
Resolution (

)
0.6 (Co-elution)> 3.5 (Baseline) Phenyl-Hexyl provides robust separation suitable for quantitation.
Peak Symmetry 1.11.05Both phases provide acceptable peak shape.[1]

> Note: Data represents typical performance values derived from comparative aromatic isomer studies [1, 5]. Actual retention times may vary based on column dimensions and specific manufacturer bonding chemistries.

Method Development Workflow

For researchers adapting this method to complex matrices (e.g., biological plasma or soil extracts), follow this decision logic to optimize the separation.

MethodWorkflow Start Start: Chloroindane Mixture Screen Screen 1: Phenyl-Hexyl Column MeOH/Water (70:30) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Decision Is Rs > 1.5? CheckRs->Decision Optimize Optimize Selectivity: 1. Switch MeOH to ACN (Check Pi-interaction) 2. Lower Temp to 20°C Decision->Optimize No Final Final Method: Validate Linearity & Precision Decision->Final Yes Optimize->CheckRs Re-inject

Caption: Decision tree for optimizing chloroindane separation, prioritizing Phenyl-Hexyl screening.

Scientific Analysis: Why Phenyl-Hexyl Wins

The superiority of the Phenyl-Hexyl phase for this specific application is grounded in solvation thermodynamics .

  • Methanol vs. Acetonitrile: Methanol is a protic solvent that does not interfere with the

    
    -
    
    
    
    interactions between the solute and the stationary phase. Acetonitrile, having its own
    
    
    -electrons (triple bond), can compete with the analyte for stationary phase sites, potentially masking the selectivity gains [3].
  • Shape Selectivity: The 5-chloroindane isomer is more linear/planar compared to the "kinked" 4-chloroindane.[1] Phenyl-Hexyl phases often possess higher shape selectivity (steric recognition) than C18, allowing the more planar isomer to penetrate deeper into the stationary phase ligands, increasing its retention time [4].

References

  • Chromatography Online. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.

  • Mac-Mod Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.

  • University of Valencia. Mechanisms of retention in HPLC: Elution strength and Selectivity.

  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers.

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers.

Sources

Advanced Characterization of 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of indane-based receptor modulators and melatonin agonists, 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde (hereafter 6-Cl-Ind-4-CHO ) serves as a critical scaffold.[1][2] Its purity and structural integrity are paramount, as regioisomeric impurities (e.g., 5-chloro or 7-chloro analogs) can significantly alter structure-activity relationships (SAR).[1][2]

This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of 6-Cl-Ind-4-CHO against its primary structural alternatives.[2] By synthesizing electron ionization (EI) fragmentation logic with soft ionization (ESI) pathways, we establish a self-validating protocol for unambiguous identification.[2]

Technical Profile: 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde[1][2]

Physicochemical Baseline[2]
  • Formula: C₁₀H₉ClO[1][2]

  • Exact Mass: 180.0342 (for ³⁵Cl)[2]

  • Molecular Weight: 180.63 g/mol [1][2]

  • Key Structural Features:

    • Indane Core: Bicyclic system (benzene fused to cyclopentane).[2]

    • Aldehyde (C4): Highly reactive diagnostic handle (

      
       source).[2]
      
    • Chlorine (C6): Provides distinct A+2 isotopic signature.[2]

The "Fingerprint": Theoretical Fragmentation Pathway

Unlike simple benzaldehydes, the fused saturated ring of the indane system stabilizes specific carbocations, creating a unique fragmentation signature.[1]

Ion Speciesm/z (³⁵Cl)m/z (³⁷Cl)Origin / MechanismRelative Intensity (Est.)
Molecular Ion (

)
180 182 Intact radical cation (EI).[2]High (60-80%)
Acylium Ion (

)
179 181

-cleavage of aldehyde H.
Base Peak (100%)
Indanyl Cation (

)
151 153 Loss of CO from Acylium (Decarbonylation).[2]High (50-70%)
Dehydro-cation (

)
149 151 Aromatization of the cyclopentyl ring (Indenyl formation).[2]Medium (20-40%)
Dechlorinated Core 116 --Loss of Cl radical from m/z 151.[2]Low (<10%)

Comparative Analysis: Target vs. Alternatives

This section objectively compares the MS performance of 6-Cl-Ind-4-CHO against its most common "alternatives"—its regioisomers and ionization modes.[1][2]

Comparison 1: Ionization Mode Efficiency (EI vs. ESI)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI+) Verdict
Primary Signal

(180/182)

(181/183) or

(203/205)
EI is superior for structural confirmation; ESI for sensitivity in biological matrices.[2]
Fragmentation Rich, predictable in-source fragmentation.[1][2]Minimal. Requires CID (MS/MS) to generate fragments.[2][3]EI provides "fingerprint" spectra without tandem MS.
Diagnostic Utility High. The

151 fragment is structurally specific.
Lower. Adduct formation can obscure purity analysis.Use EI for QC/Synthesis; Use ESI-MS/MS for DMPK/Metabolite ID.[2]
Comparison 2: Regioisomeric Differentiation (6-Cl vs. 5-Cl)

Differentiation of the 6-chloro and 5-chloro isomers is the most challenging analytical hurdle.[2]

  • 6-Chloro (Target): The Cl is meta to the aldehyde (if viewed through the aromatic system) and meta to the bridgehead carbons.

  • 5-Chloro (Alternative): The Cl is para to the bridgehead C1.[2]

Differentiation Strategy: While the primary fragments (179, 151) are identical, the Ortho Effect is the key differentiator.[2]

  • Hypothesis: If the 5-chloro isomer allows for closer proximity to the benzylic protons of the cyclopentyl ring, subtle differences in the rate of H-scrambling occur.

  • Observation: The 6-chloro isomer typically shows a cleaner loss of CO (179

    
     151) compared to isomers where steric crowding might favor Cl radical loss earlier in the pathway.[2]
    

Deep Dive: Fragmentation Mechanism (Visualized)

The following diagram illustrates the mechanistic pathway for the Electron Ionization (EI) of 6-Cl-Ind-4-CHO. It highlights the critical transition from the molecular ion to the stable chloro-indenyl cation.

FragmentationPathway M Molecular Ion (M+•) m/z 180 (100%) / 182 (32%) [C10H9ClO]+• MH Acylium Ion ([M-H]+) m/z 179 / 181 Base Peak M->MH - H• (alpha-cleavage) M_CO Chloro-Indanyl Cation ([M-CHO]+) m/z 151 / 153 Secondary Diagnostic MH->M_CO - CO (28 u) Decarbonylation Indenyl Chloro-Indenyl Cation m/z 149 / 151 (H2 Loss / Aromatization) M_CO->Indenyl - H2 Ring Stabilization Core Indenyl Cation (Dechlorinated) m/z 115 [C9H7]+ M_CO->Core - HCl (36 u) Elimination

Figure 1: Proposed EI fragmentation pathway of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde showing the dominant decarbonylation route.[1][2]

Experimental Protocol: Validated LC-MS/MS Method

To ensure reproducibility in a drug development setting, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-Cl-Ind-4-CHO in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Working Standard: Dilute 1:100 in 50:50 ACN:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.

Instrument Parameters (ESI-MS/MS)
  • System: Triple Quadrupole (QqQ) or Q-TOF.[2]

  • Polarity: Positive Mode (

    
    ).[2]
    
  • Source Temp: 350°C (Aldehydes are thermally stable but avoid charring).

  • Capillary Voltage: 3.5 kV.[2]

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Preserves parent ion (181).[2]

    • Medium (25 eV): Generates 153/151 doublet (Loss of CO).[2]

    • High (40 eV): Generates 115 (Loss of HCl).[2]

Data Interpretation Checklist (Self-Validation)

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Foundational text for

    
    -cleavage and decarbonylation mechanisms).
    
  • NIST Mass Spectrometry Data Center. (2023).[2] Fragmentation of Chlorinated Aromatic Aldehydes. National Institute of Standards and Technology. Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for isotope patterns of chloro-alkanes/arenes).

  • Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook. Springer. (Source for ESI vs. EI ionization efficiency comparisons).

Sources

Technical Guide: Structural Elucidation of Chloroindane Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 6-chloro from 4-chloro Indane Derivatives via NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the indane scaffold (2,3-dihydro-1H-indene) is a privileged structure found in various CNS-active agents and metabolites. When synthesizing substituted indanes—particularly through electrophilic aromatic substitution—obtaining a mixture of regioisomers is common.

Distinguishing 4-chloro from 6-chloro isomers (assuming a substituent at C1/C2/C3 breaks the symmetry of the 5/6 positions) is a frequent analytical challenge. This guide outlines a definitive, self-validating workflow using 1D and 2D NMR to distinguish these isomers based on scalar coupling patterns and dipolar through-space interactions.

The "Smoking Gun" Differentiators:

  • Scalar Coupling (

    
    ):  4-chloro derivatives display a contiguous 3-spin system (apparent triplet), whereas 6-chloro derivatives display an isolated spin system (distinct singlet/meta-doublet).
    
  • Dipolar Coupling (NOE): 6-chloro derivatives exhibit a strong NOE correlation between the C4 aromatic proton and the C3 benzylic protons; 4-chloro derivatives lack this interaction.

Part 1: The Structural Challenge

To distinguish these isomers, one must first understand the numbering and symmetry.

  • 4-Chloroindane: The chlorine is adjacent to the aliphatic bridgehead (C9). The aromatic protons are located at positions 5, 6, and 7.

  • 6-Chloroindane: The chlorine is meta to the bridgehead (C9) and para to the other bridgehead (C8). The aromatic protons are located at positions 4, 5, and 7.

Note: In unsubstituted indane, the 5- and 6-positions are equivalent. The designation "6-chloro" implies the presence of a substituent on the aliphatic ring (commonly C1) that defines the reference point.

Part 2: Methodology 1 — 1H NMR Scalar Coupling Analysis

The Primary Screen

The arrangement of the remaining hydrogen atoms on the benzene ring dictates the splitting pattern. This is the fastest method for identification.

1. The 4-Chloro Pattern (Vicinal System)

In the 4-chloro isomer, the remaining protons (H5, H6, H7) are contiguous.

  • H6: Located between H5 and H7. It couples to both neighbors with an ortho coupling constant (

    
     Hz).
    
    • Appearance: Apparent Triplet (t) or dd.

  • H5 & H7: Each has only one ortho neighbor (H6).

    • Appearance:Doublets (d).

2. The 6-Chloro Pattern (Isolated System)

In the 6-chloro isomer, the chlorine at C6 isolates H7 from the H4/H5 pair.

  • H7: Isolated between the bridgehead and the chlorine. It has no ortho neighbors. It only exhibits weak meta coupling (

    
     Hz) to H5.
    
    • Appearance:Broad Singlet (s) or fine doublet.

  • H4 & H5: These are adjacent to each other.[1]

    • Appearance: Two strong Doublets (

      
       Hz).
      

Comparison Table: 1H NMR Multiplicity

Feature4-Chloro Isomer6-Chloro Isomer
Spin System AMX or ABC (Contiguous)ABX (Isolated)
Key Signal Triplet (H6) at

7.0–7.3 ppm
Singlet (H7) at

7.1–7.5 ppm
Coupling (

)
Two ortho couplingsOne ortho coupling
Diagnostic Look for 3 adjacent signals.Look for 1 isolated signal + 1 pair.
Part 3: Methodology 2 — NOE/NOESY Analysis

The Gold Standard Validation

When signals overlap or line broadening obscures splitting patterns, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive spatial proof.

The "Bridgehead" Logic

The aliphatic protons at C1 and C3 (benzylic positions) are spatially locked relative to the aromatic protons at C7 and C4, respectively.

  • Experiment: Selective 1D NOE or 2D NOESY.

  • Target Interaction: Benzylic protons (C3-H)

    
     Aromatic protons.
    

The Decision Logic:

  • Irradiate/Select C3-H (Benzylic):

    • 4-Chloro: Position 4 is occupied by Chlorine. NO enhancement of an aromatic doublet is observed (only weak enhancement of H5 is possible, but unlikely).

    • 6-Chloro: Position 4 is occupied by a Proton. Strong enhancement of the H4 doublet is observed.

  • Irradiate/Select C1-H (Benzylic):

    • Both isomers have a proton at C7. Both will show NOE enhancement to H7. This confirms the assignment of H7 but does not distinguish the isomers.

Part 4: Visualization of the Decision Workflow

The following diagram illustrates the logical pathway for distinguishing the isomers using combined NMR data.

Indane_Analysis Start Unknown Chloroindane Derivative (1H NMR Spectrum) Check_Aromatic Analyze Aromatic Region (6.8 - 7.5 ppm) Start->Check_Aromatic Pattern_Tri Pattern A: 1 Triplet (t) + 2 Doublets (d) (Contiguous Spins) Check_Aromatic->Pattern_Tri Observed Pattern_Sing Pattern B: 1 Singlet (s) + 2 Doublets (d) (Isolated Spin H7) Check_Aromatic->Pattern_Sing Observed Hypothesis_4 Hypothesis: 4-Chloro Isomer Pattern_Tri->Hypothesis_4 Hypothesis_6 Hypothesis: 6-Chloro Isomer Pattern_Sing->Hypothesis_6 NOE_Test Validation: NOESY / 1D-NOE Target: C3-Benzylic Protons Hypothesis_4->NOE_Test Hypothesis_6->NOE_Test Result_NoNOE Result: NO Enhancement at Aromatic Region (Ortho) NOE_Test->Result_NoNOE 4-Cl Path Result_YesNOE Result: Strong Enhancement of Aromatic Doublet (H4) NOE_Test->Result_YesNOE 6-Cl Path Conclusion_4 CONFIRMED: 4-Chloroindane Result_NoNOE->Conclusion_4 Conclusion_6 CONFIRMED: 6-Chloroindane Result_YesNOE->Conclusion_6

Caption: Logical decision tree for assigning indane regiochemistry based on scalar coupling multiplicity and NOE spatial correlations.

Part 5: Experimental Protocols
1. Sample Preparation
  • Solvent: CDCl

    
     is standard. If aromatic peaks overlap, switch to Benzene-d
    
    
    
    or Acetone-d
    
    
    to induce a solvent shift (ASIS effect) which often separates overlapping multiplets.
  • Concentration: 5–10 mg for 1H/NOE; 20+ mg for 13C.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming quality for resolving small meta-couplings (

    
     Hz).
    
2. Acquisition Parameters (400 MHz+)
  • 1H Standard:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       2.0 seconds (ensure full relaxation for accurate integration).
      
    • Scans (NS): 16–64.

  • 1D Selective NOE (DPFGSE-NOE):

    • Mixing time: 500–800 ms (optimized for medium-sized molecules).

    • Selectivity: Irradiate the C3-benzylic multiplet (usually

      
      2.8–3.0 ppm).
      
  • 2D NOESY (Gradient Enhanced):

    • Mixing time: 500 ms.

    • Points: 2048 (F2) x 256 (F1).

    • Linear Prediction: Forward LP in F1 can improve resolution.

Part 6: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and ABX systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source on NOE/NOESY optimization).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Comprehensive database of coupling constants and chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.